2-Bromo-4'-isopropylbenzophenone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFLBAZLGUGMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641763 | |
| Record name | (2-Bromophenyl)[4-(propan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137327-30-1 | |
| Record name | (2-Bromophenyl)[4-(propan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4'-isopropylbenzophenone (CAS: 137327-30-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4'-isopropylbenzophenone, a substituted diaryl ketone of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct research on this specific compound, this document compiles available data and provides informed projections on its synthesis, properties, and potential applications based on the well-established chemistry of the benzophenone scaffold.
Chemical and Physical Properties
This compound, with the molecular formula C₁₆H₁₅BrO, is a viscous, colorless oil at room temperature.[1] Its structure features a benzophenone core with a bromine substituent on one phenyl ring and an isopropyl group on the other. This combination of functional groups makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 137327-30-1 | [1][2] |
| Molecular Formula | C₁₆H₁₅BrO | [2] |
| Molecular Weight | 303.19 g/mol | [2] |
| MDL Number | MFCD09801655 | [1][2] |
| IUPAC Name | (2-bromophenyl)(4-isopropylphenyl)methanone | [1] |
| Physical Form | Viscous colorless oil | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Store in a dry, room temperature environment. |
Synthesis and Experimental Protocols
While specific literature detailing the synthesis of this compound is scarce, the most probable and widely used method for preparing such diaryl ketones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
Proposed Synthesis Route: Friedel-Crafts Acylation
The synthesis of this compound can be envisioned through the reaction of cumene (isopropylbenzene) with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction:
Cumene + 2-Bromobenzoyl Chloride --(AlCl₃)--> this compound + HCl
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for Friedel-Crafts acylation of similar aromatic compounds.
Materials:
-
Cumene (Isopropylbenzene)
-
2-Bromobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add anhydrous aluminum chloride to the DCM with stirring.
-
Reactant Addition: In the dropping funnel, prepare a solution of 2-bromobenzoyl chloride in anhydrous DCM. Add this solution dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature below 5 °C.
-
Aromatic Substrate Addition: Following the addition of the acyl chloride, add cumene dropwise to the reaction mixture, again ensuring the temperature remains between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of crushed ice, followed by cold water, and then concentrated HCl. This will decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (multiplets) in the range of 7.2-7.8 ppm. - A septet for the isopropyl -CH proton around 3.0 ppm. - A doublet for the isopropyl -CH₃ protons around 1.2 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around 195 ppm. - Aromatic carbon signals in the range of 125-140 ppm. - Isopropyl -CH carbon signal around 34 ppm. - Isopropyl -CH₃ carbon signals around 24 ppm. |
| IR Spectroscopy | - Strong C=O stretching vibration characteristic of a diaryl ketone around 1660 cm⁻¹. - C-H stretching vibrations of the aromatic rings and isopropyl group around 2850-3100 cm⁻¹. - C-Br stretching vibration in the fingerprint region, typically below 600 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peaks (M⁺ and M+2) with an approximate 1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 302 and 304. - Fragmentation patterns corresponding to the loss of the bromine atom, the isopropyl group, and the benzoyl moiety. |
Applications in Research and Drug Development
The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[3][4][5][6] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
Substituted benzophenones like this compound serve as valuable building blocks for the synthesis of more complex molecules. The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. The isopropyl group can influence the compound's lipophilicity and steric profile, which can be crucial for its interaction with biological targets.
Given its structure, this compound could be a key intermediate in the synthesis of novel therapeutic agents. For instance, it could be used to develop inhibitors of specific enzymes or modulators of protein-protein interactions where the diaryl ketone motif is a key pharmacophore.
References
- 1. 2-Bromo-4-(propan-2-yl)phenol | C9H11BrO | CID 14969173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111138242A - Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene - Google Patents [patents.google.com]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Physical Properties of (2-bromophenyl)(4-isopropylphenyl)methanone
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
(2-bromophenyl)(4-isopropylphenyl)methanone is a diarylketone, a class of compounds with significant interest in medicinal chemistry and materials science. Its structure, featuring a bromo-substituted phenyl ring and an isopropyl-substituted phenyl ring bridged by a ketone, suggests potential applications stemming from its specific electronic and steric properties. This document aims to provide a detailed technical overview of its expected physical properties and the methodologies for their determination.
Predicted and Comparative Physical Properties
To estimate the physical properties of (2-bromophenyl)(4-isopropylphenyl)methanone, data from structurally related compounds have been compiled. These include analogs with different substituents on the phenyl rings.
Calculated Molecular Properties:
| Property | Value |
| Molecular Formula | C₁₆H₁₅BrO |
| Molecular Weight | 303.19 g/mol |
Comparative Physical Data of Related Compounds:
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| (2-bromophenyl)(4-methylphenyl)methanone | 275.14 | N/A | 376.46 @ 760 mmHg[1] | 1.376[1] |
| 2-Bromobenzophenone | 261.11 | 42[2] | 345[2] | 1.4309 @ 25°C[2] |
| 4-Isopropylbenzophenone | 224.30 | Not Available | Not Available | Not Available |
| (4-methylphenyl)(phenyl)methanone | 196.25 | 53-57[3] | 326[3] | Not Available |
| 3-Bromobenzophenone | 261.11 | 74.5-77.5[4] | 347.5 (rough estimate)[4] | 1.4245 (rough estimate)[4] |
| Benzophenone | 182.22 | 47-49[5] | 305[5] | Not Available |
Note: "N/A" indicates that the data was not available in the searched sources.
Solubility Profile (Predicted):
Based on the solubility of similar benzophenone derivatives, (2-bromophenyl)(4-isopropylphenyl)methanone is expected to be:
-
Insoluble in water .[6]
-
Soluble in common organic solvents such as ethanol, acetone, dichloromethane, and toluene.[2][4]
Experimental Protocols
The following are detailed, standard methodologies for the determination of the key physical properties of organic compounds like (2-bromophenyl)(4-isopropylphenyl)methanone.
3.1. Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Büchi B-545), capillary tubes, thermometer.[5][7]
-
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[7]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a medium rate until the temperature is about 20°C below the expected melting point.[7]
-
The heating rate is then slowed to approximately 1°C per minute.[8]
-
The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8]
-
3.2. Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
-
Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer, mineral oil.[9][10]
-
Procedure (Thiele Tube Method):
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
The test tube is attached to a thermometer and immersed in a Thiele tube filled with mineral oil.[10]
-
The Thiele tube is gently heated, causing a stream of bubbles to exit the capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]
-
3.3. Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
-
Apparatus: Small test tubes, vortex mixer (optional).
-
Procedure:
-
Place approximately 10 mg of the solid compound into a small test tube.[2]
-
Add 1 mL of the desired solvent (e.g., water, ethanol, toluene).
-
Vigorously shake or vortex the test tube for 60 seconds.[11]
-
Observe the mixture. The compound is considered soluble if it dissolves completely, forming a homogeneous solution. It is insoluble if it remains as a separate phase.[2][11]
-
This procedure is repeated with a range of solvents of varying polarity.
-
Synthetic Pathway and Characterization Workflow
While a specific synthesis for (2-bromophenyl)(4-isopropylphenyl)methanone is not detailed in the available literature, a plausible and common method for the synthesis of diaryl ketones is the Friedel-Crafts acylation .
Proposed Synthesis:
The synthesis would likely involve the reaction of 2-bromobenzoyl chloride with cumene (isopropylbenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[12][13]
Caption: Proposed Friedel-Crafts acylation synthesis of the target compound.
General Experimental and Characterization Workflow:
The following diagram illustrates a typical workflow from synthesis to characterization and final product analysis.
Caption: General workflow for synthesis, purification, and characterization.
References
- 1. (2-BROMOPHENYL)(4-METHYLPHENYL)METHANONE | CAS#:67104-64-7 | Chemsrc [chemsrc.com]
- 2. youtube.com [youtube.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chembk.com [chembk.com]
- 5. Melting point standard 47-49°C analytical standard 119-61-9 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thinksrs.com [thinksrs.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ws [chem.ws]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 2-Bromo-4'-isopropylbenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-4'-isopropylbenzophenone, also known by its IUPAC name (2-bromophenyl)(4-isopropylphenyl)methanone. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings.
Compound Identification
| Identifier | Value |
| Common Name | This compound |
| IUPAC Name | (2-bromophenyl)(4-isopropylphenyl)methanone |
| CAS Number | 137327-30-1 |
| Molecular Formula | C₁₆H₁₅BrO |
| Molecular Weight | 303.20 g/mol |
| Chemical Structure | (See Figure 1) |
Spectroscopic Data
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is critical for confirming the molecular structure and purity of the compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable solvent, such as deuterated chloroform (CDCl₃), would exhibit distinct signals corresponding to the aromatic and aliphatic protons.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 | Doublet | 2H | Aromatic Protons (H-2', H-6') |
| ~ 7.6 | Multiplet | 1H | Aromatic Proton (H-6) |
| ~ 7.4 | Multiplet | 2H | Aromatic Protons (H-3, H-4) |
| ~ 7.3 | Doublet | 2H | Aromatic Protons (H-3', H-5') |
| ~ 7.2 | Multiplet | 1H | Aromatic Proton (H-5) |
| ~ 3.0 | Septet | 1H | Isopropyl CH |
| ~ 1.3 | Doublet | 6H | Isopropyl CH₃ |
Note: The predicted chemical shifts are estimations and may vary slightly based on experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in this compound.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 195 | C=O (Ketone) |
| ~ 155 | C-4' |
| ~ 140 | C-1' |
| ~ 138 | C-1 |
| ~ 133 | Aromatic CH |
| ~ 131 | Aromatic CH |
| ~ 130 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 126 | Aromatic CH |
| ~ 120 | C-2 |
| ~ 34 | Isopropyl CH |
| ~ 24 | Isopropyl CH₃ |
Note: The predicted chemical shifts are estimations and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3060 | Medium | Aromatic C-H Stretch |
| ~ 2960 | Medium | Aliphatic C-H Stretch |
| ~ 1665 | Strong | C=O Stretch (Ketone) |
| ~ 1600, 1480, 1450 | Medium to Strong | Aromatic C=C Bending |
| ~ 1280 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show the molecular ion peak and characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 302/304 | High | [M]⁺ (Molecular Ion, due to ⁷⁹Br and ⁸¹Br isotopes) |
| 287/289 | Medium | [M - CH₃]⁺ |
| 223 | Medium | [M - Br]⁺ |
| 183 | High | [C₁₀H₁₁O]⁺ |
| 145 | Medium | [C₁₀H₁₃]⁺ |
| 105 | High | [C₇H₅O]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Infrared Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) at a low concentration.
-
Data Acquisition: For GC-MS, the sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (e.g., by electron impact) and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire experimental data on a purified sample of the compound.
Chemical Reactivity and Stability of 2-Bromo-4'-isopropylbenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Bromo-4'-isopropylbenzophenone. The information presented is intended to support research, development, and handling of this compound in a laboratory and industrial setting.
Chemical Identity and Physical Properties
This compound is a substituted aromatic ketone. Its structure features a benzoyl group attached to a phenyl ring bearing a bromine atom at the 2-position, and another phenyl ring with an isopropyl group at the 4'-position.
| Property | Value | Source |
| IUPAC Name | (2-bromophenyl)(4-isopropylphenyl)methanone | - |
| Molecular Formula | C₁₆H₁₅BrO | - |
| Molecular Weight | 303.20 g/mol | - |
| CAS Number | 137327-30-1 | - |
| Appearance | Viscous colorless oil | [1] |
| Purity | 97% | [1] |
Chemical Reactivity
The reactivity of this compound is primarily dictated by the presence of the aryl bromide, the benzophenone carbonyl group, and the isopropyl substituent.
Reactions at the Aryl Bromide
The carbon-bromine bond is a key site for synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The aryl bromide can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). This organometallic intermediate is a powerful nucleophile and can react with various electrophiles.
Experimental Protocol: Formation of the Grignard Reagent
-
Preparation: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Activation of Magnesium: Place magnesium turnings in a round-bottom flask. A crystal of iodine can be added to activate the magnesium surface.
-
Reaction: Add anhydrous THF to the flask. A solution of this compound in anhydrous THF is then added dropwise to the stirred suspension of magnesium. The reaction is typically initiated with gentle heating and then maintained at a suitable temperature (e.g., reflux) until the magnesium is consumed.
-
Application: The resulting Grignard reagent, (2-(4-isopropylbenzoyl)phenyl)magnesium bromide, can be used immediately in subsequent reactions, for example, with aldehydes, ketones, or esters.
Caption: Grignard reaction workflow.
This palladium-catalyzed cross-coupling reaction is a versatile method for forming a new carbon-carbon bond between the aryl bromide and an organoboron compound, such as a boronic acid or ester.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactants: In a reaction vessel, combine this compound, a suitable boronic acid or ester (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or a palladacycle), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent: A mixture of solvents is often used, such as toluene and water or dioxane and water.
-
Reaction Conditions: The mixture is degassed and then heated under an inert atmosphere for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction mixture is cooled, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.
Caption: Suzuki-Miyaura coupling pathway.
Reactions of the Carbonyl Group
The benzophenone moiety can undergo typical reactions of ketones, such as reduction and nucleophilic addition.
| Reaction Type | Reagents | Product |
| Reduction | NaBH₄, LiAlH₄ | (2-bromophenyl)(4-isopropylphenyl)methanol |
| Wittig Reaction | Ylide (e.g., Ph₃P=CH₂) | 1-(2-bromophenyl)-1-(4-isopropylphenyl)ethene |
| Reductive Amination | Amine, NaBH₃CN | N-((2-bromophenyl)(4-isopropylphenyl)methyl)amine |
Stability
The stability of this compound is influenced by environmental factors such as light, pH, and temperature.
Photochemical Stability
Benzophenones are known to be photoactive and can undergo degradation upon exposure to UV light. The primary photochemical process for bromo-aromatic compounds can be the homolytic cleavage of the carbon-bromine bond.[2] Studies on the photodegradation of the structurally related fungicide metrafenone, which also contains a bromo-benzophenone structure, show that debromination is a dominant degradation pathway.[2]
Potential Photodegradation Pathways
-
C-Br Bond Cleavage: Homolytic cleavage of the carbon-bromine bond to form an aryl radical.
-
Hydroxylation: Replacement of the bromine atom with a hydroxyl group.
-
Oxidation: Oxidation of the isopropyl group.
Caption: Potential photodegradation pathways.
Chemical Stability
The stability of benzophenone derivatives can be pH-dependent. For instance, the degradation of Benzophenone-3 (BP-3) is highest around pH 8 in both chlorination and UV/chlorination reactions.[3] While specific data for this compound is not available, it is reasonable to expect its stability to be influenced by pH, with potential for increased degradation under moderately basic conditions.
Spectroscopic Data (Predicted)
| Spectroscopy | Characteristic Signals |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Isopropyl CH (septet, ~3.0 ppm), Isopropyl CH₃ (doublet, ~1.2 ppm) |
| ¹³C NMR | Carbonyl carbon (~195 ppm), Aromatic carbons (~120-140 ppm), Isopropyl carbons (~34 ppm, ~24 ppm) |
| IR | C=O stretch (~1660 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C-Br stretch (~1000-1100 cm⁻¹) |
| Mass Spec. | Molecular ion peak (m/z 302/304 due to Br isotopes), Fragmentation peaks corresponding to loss of Br, isopropyl, and benzoyl moieties. |
Safety and Handling
Based on safety data for similar compounds, this compound should be handled with care.
-
Hazards: May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3]
-
Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust or vapors.
-
Storage: Store in a cool, dry place away from light and incompatible materials.
This guide provides a summary of the expected chemical reactivity and stability of this compound based on available data for structurally related compounds. Researchers should always consult the specific Safety Data Sheet (SDS) for the material being used and perform appropriate risk assessments before conducting any experiments.
References
The Elusive Structure of 2-Bromo-4'-isopropylbenzophenone: A Technical Overview of a Data-Deficient Landscape
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure and conformational dynamics of a molecule is paramount for predicting its behavior and interactions. However, in the case of 2-Bromo-4'-isopropylbenzophenone, a significant gap in publicly available experimental and computational data presents a considerable challenge. This technical guide aims to provide a comprehensive overview of what is known about this compound, highlight the current data deficiencies, and offer insights based on the analysis of related substituted benzophenones.
While a definitive, experimentally determined structure of this compound remains elusive in the public domain, we can infer certain characteristics based on the fundamental principles of organic chemistry and the study of analogous compounds. The molecule consists of a benzophenone core, which is comprised of two phenyl rings attached to a central carbonyl group. One phenyl ring is substituted with a bromine atom at the 2-position, and the other with an isopropyl group at the 4'-position.
The conformation of benzophenones is largely dictated by the steric and electronic interactions between the two phenyl rings and the carbonyl group. The phenyl rings are not coplanar and are twisted out of the plane of the carbonyl group to alleviate steric hindrance between the ortho-hydrogens. The presence of substituents can significantly influence the degree of this twist. In this compound, the bulky bromine atom at the ortho position of one ring is expected to induce a significant dihedral angle between that ring and the carbonyl plane. The isopropyl group on the other ring, being at the para position, will have a less direct steric impact on the central ketone moiety but will influence the overall electronic properties and intermolecular interactions.
Inferred Molecular Properties
Based on its chemical structure, several physicochemical properties can be predicted. These are crucial for applications in drug development and material science.
| Property | Predicted Value/Characteristic | Source/Method |
| Molecular Formula | C₁₆H₁₅BrO | - |
| Molecular Weight | 303.19 g/mol | - |
| IUPAC Name | (2-bromophenyl)(4-isopropylphenyl)methanone | - |
| CAS Number | 137327-30-1 | - |
| Appearance | Likely a solid at room temperature | General property of similar benzophenones |
| Solubility | Expected to be soluble in organic solvents and insoluble in water | General property of similar benzophenones |
The Data Gap: A Call for Further Research
A thorough search of scientific literature and chemical databases reveals a stark absence of specific experimental data for this compound. Key experimental details that are currently unavailable include:
-
Crystallographic Data: No single-crystal X-ray diffraction studies have been published, which would provide definitive information on bond lengths, bond angles, and the solid-state conformation.
-
Spectroscopic Data: While general spectroscopic characteristics of benzophenones are known, detailed NMR (¹H, ¹³C), IR, and Mass Spectrometry data specific to this compound are not readily accessible. Such data would be invaluable for confirming its synthesis and understanding its electronic structure.
-
Computational Studies: There is a lack of published computational conformational analyses or quantum chemical calculations that could predict the stable conformers, rotational barriers, and electronic properties of the molecule.
Insights from Analogous Structures
In the absence of direct data, the study of related substituted benzophenones can provide valuable insights. Research on other 2-substituted and 4'-substituted benzophenones indicates that:
-
Conformation: The dihedral angles between the phenyl rings and the central carbonyl group in benzophenones can vary significantly depending on the nature and position of the substituents. Ortho-substituents, particularly bulky ones like bromine, generally lead to a larger twist to minimize steric strain.
-
Spectroscopy: The electronic spectra of benzophenones are characterized by n→π* and π→π* transitions. The position and intensity of these bands are sensitive to substitution on the phenyl rings. The bromine and isopropyl groups in this compound are expected to cause shifts in the absorption maxima compared to unsubstituted benzophenone.
Logical Workflow for Structural Determination
To address the current knowledge gap, a logical experimental and computational workflow would be required. The following diagram illustrates the key steps that researchers would need to undertake to fully characterize the molecular structure and conformation of this compound.
This comprehensive approach, combining synthesis, purification, and a battery of analytical and computational techniques, would be necessary to generate the detailed structural and conformational data that is currently missing for this compound. The resulting information would be of significant value to the scientific community, particularly in the fields of medicinal chemistry and materials science, where a precise understanding of molecular architecture is a prerequisite for rational design and development.
Preliminary Investigation of 2-Bromo-4'-isopropylbenzophenone Reaction Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary investigation into the potential reaction mechanisms of 2-Bromo-4'-isopropylbenzophenone, a versatile intermediate in organic synthesis. The document explores three primary reaction pathways: the Suzuki-Miyaura coupling, the Grignard reaction, and photochemical transformations. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established methodologies for structurally similar compounds to propose detailed experimental protocols. Quantitative data from related reactions are summarized to provide expected outcomes. Furthermore, this guide presents signaling pathway and experimental workflow diagrams using the DOT language to visualize the discussed chemical transformations.
Introduction
This compound is a halogenated aromatic ketone with significant potential as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The presence of the bromine atom on one aromatic ring and the isopropyl group on the other offers distinct sites for functionalization, making it a valuable synthon. This document aims to provide a foundational understanding of its reactivity, focusing on key cross-coupling, organometallic, and photochemical reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be utilized to introduce a variety of aryl or vinyl substituents at the 2-position, leading to the synthesis of diverse 2-aryl-4'-isopropylbenzophenones.
Proposed Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: An organoboron species, such as an arylboronic acid, reacts with the palladium(II) complex, transferring the organic group to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
Experimental Protocol
Based on protocols for similar 2-bromoaryl ketones, the following experimental procedure is proposed for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Table 1: Proposed Experimental Protocol for Suzuki-Miyaura Coupling
| Parameter | Value/Reagent | Notes |
| Reactants | This compound (1.0 eq) | |
| Arylboronic acid (1.2 - 1.5 eq) | ||
| Catalyst | Pd(PPh₃)₄ (0.03 - 0.05 eq) or Pd(dppf)Cl₂ (0.03 - 0.05 eq) | Other palladium catalysts and ligands may also be effective. |
| Base | K₂CO₃ (2.0 - 3.0 eq) or Cs₂CO₃ (2.0 - 3.0 eq) | The choice of base can influence reaction efficiency. |
| Solvent | Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v) or Dioxane/Water | A mixture of solvents is often used to dissolve all reactants. |
| Temperature | 80 - 100 °C | Reaction temperature will depend on the specific substrates and catalyst used. |
| Reaction Time | 12 - 24 hours | Monitored by TLC or GC-MS. |
| Work-up | Extraction with an organic solvent (e.g., ethyl acetate), followed by washing with water and brine. | |
| Purification | Column chromatography on silica gel. |
Expected Quantitative Data
Table 2: Exemplary Yields for Suzuki-Miyaura Coupling of Related 2-Bromoaryl Compounds
| Aryl Bromide | Boronic Acid/Ester | Yield (%) | Reference |
| 2-Bromoaniline derivative | Phenylboronic acid pinacol ester | 91 | [1] |
| 2-Bromoaniline derivative | 4-Methoxyphenylboronic acid pinacol ester | 85 | [1] |
| 2-Bromoaniline derivative | 3-Thienylboronic acid pinacol ester | 78 | [1] |
Visualization of the Suzuki-Miyaura Coupling Pathway
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Grignard Reaction
The carbonyl group of this compound is susceptible to nucleophilic attack by Grignard reagents. This reaction can be used to introduce a third aryl or alkyl group to the carbonyl carbon, forming a tertiary alcohol. However, a competing reaction involving the substitution of the bromine atom has been observed in related systems.
Proposed Reaction Mechanisms
Two primary pathways are plausible for the reaction of this compound with a Grignard reagent (R-MgX):
-
Nucleophilic Addition to the Carbonyl: The Grignard reagent adds to the electrophilic carbonyl carbon, and subsequent acidic work-up yields a tertiary alcohol.
-
Nucleophilic Aromatic Substitution: The Grignard reagent displaces the bromine atom. This pathway is less common for aryl bromides but can be facilitated by the presence of the ortho-carbonyl group, which can coordinate to the magnesium, delivering the nucleophile intramolecularly.
Experimental Protocol
The following is a general protocol for the Grignard reaction, which would require optimization to favor either the addition or substitution product.
Table 3: Proposed Experimental Protocol for Grignard Reaction
| Parameter | Value/Reagent | Notes |
| Reactants | This compound (1.0 eq) | |
| Grignard Reagent (e.g., Phenylmagnesium bromide) (1.1 - 2.0 eq) | The stoichiometry may influence the product distribution. | |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Strict anhydrous conditions are crucial for Grignard reactions. |
| Temperature | 0 °C to room temperature for addition; reflux for substitution. | Temperature control is critical. |
| Reaction Time | 1 - 4 hours | Monitored by TLC. |
| Work-up | Quenching with saturated aqueous NH₄Cl solution, followed by extraction. | Acidic work-up (e.g., dilute HCl) is used for the formation of the alcohol. |
| Purification | Column chromatography on silica gel. |
Expected Quantitative Data
Predicting the product ratio and yield is challenging without experimental data. For the addition reaction, yields are typically moderate to high, depending on the steric hindrance of the Grignard reagent. The substitution reaction's efficiency will depend on the specific Grignard reagent and reaction conditions.
Table 4: Potential Products and Estimated Yields for Grignard Reaction
| Grignard Reagent (R-MgX) | Major Product | Estimated Yield (%) | Notes |
| Phenylmagnesium Bromide | 1-(2-Bromophenyl)-1-(4-isopropylphenyl)-1-phenylethanol | 60-80 | Nucleophilic addition product. |
| Phenylmagnesium Bromide | 2-Phenyl-4'-isopropylbenzophenone | 10-30 | Nucleophilic substitution product. |
| Methylmagnesium Bromide | 1-(2-Bromophenyl)-1-(4-isopropylphenyl)ethanol | 70-90 | Less sterically hindered reagent favors addition. |
Visualization of the Grignard Reaction Pathways
Caption: Competing pathways in the Grignard reaction.
Photochemical Reactions
Aromatic ketones are known to undergo various photochemical reactions upon irradiation with UV light. For this compound, intramolecular cyclization is a potential pathway, likely proceeding through a radical mechanism initiated by the homolytic cleavage of the carbon-bromine bond.
Proposed Reaction Mechanism
The proposed photochemical reaction involves the following steps:
-
Photoexcitation: The benzophenone moiety absorbs UV light, promoting it to an excited singlet state, followed by intersystem crossing to a more stable triplet state.
-
Homolytic Cleavage: The excited triplet state can induce the homolytic cleavage of the relatively weak C-Br bond, generating a bromine radical and a benzoylphenyl radical.
-
Intramolecular Cyclization: The aryl radical can then attack the ortho-position of the other aromatic ring, leading to the formation of a six-membered ring.
-
Aromatization: The resulting radical intermediate can then aromatize through the loss of a hydrogen atom to form a fluorenone derivative.
Experimental Protocol
A general procedure for a photochemical reaction is outlined below. The specific wavelength of light and reaction time will need to be determined empirically.
Table 5: Proposed Experimental Protocol for Photochemical Cyclization
| Parameter | Value/Reagent | Notes |
| Reactant | This compound | |
| Solvent | Degassed Benzene or Acetonitrile | The solvent should be transparent to the wavelength of light used. |
| Light Source | High-pressure mercury lamp with a Pyrex filter (λ > 290 nm) | The choice of filter is important to prevent unwanted side reactions. |
| Temperature | Room temperature | Photochemical reactions are often run at ambient temperature. |
| Reaction Time | 24 - 72 hours | Monitored by TLC or GC-MS. |
| Work-up | Removal of solvent under reduced pressure. | |
| Purification | Column chromatography or recrystallization. |
Expected Product and Potential Byproducts
The expected major product is a substituted fluorenone. However, other side reactions, such as intermolecular reactions or photoreduction of the bromine atom, could also occur.
Visualization of the Photochemical Cyclization Workflow
Caption: Proposed workflow for photochemical cyclization.
Conclusion
This technical guide has outlined the preliminary investigation into the reaction mechanisms of this compound. The Suzuki-Miyaura coupling offers a reliable method for C-C bond formation at the 2-position. The Grignard reaction presents two competing pathways, nucleophilic addition and aromatic substitution, the outcome of which is highly dependent on reaction conditions. Photochemical irradiation may induce an intramolecular cyclization to form fluorenone derivatives. The provided experimental protocols, based on analogous systems, serve as a starting point for further laboratory investigation. The successful application of these reactions will enable the synthesis of a wide range of novel compounds with potential applications in drug discovery and materials science. Further experimental work is required to validate and optimize these proposed reaction pathways for this compound.
References
Navigating the Synthetic Landscape of 2-Bromo-4'-isopropylbenzophenone: A Technical Guide to its Reactivity and Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4'-isopropylbenzophenone is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique structural features, comprising a benzophenone core, a reactive bromine atom, and an isopropyl substituent, offer a gateway to a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the known and potential reactions involving this compound, drawing upon established synthetic methodologies for analogous structures. While direct literature on novel reactions of this compound is emerging, this document consolidates information on related compounds to predict its reactivity and provide a foundation for future research.
Core Reactivity: Leveraging the Aryl Bromide
The primary site of reactivity on this compound is the carbon-bromine bond. This functional group is a cornerstone of modern cross-coupling chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a powerful tool for the functionalization of aryl halides. It is anticipated that this compound would readily participate in a variety of these transformations.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Hypothetical) | Potential Product |
| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, Na₂CO₃ | Biaryl or Styrenyl Benzophenone |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenylated Benzophenone |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Alkynylated Benzophenone |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | Aminated Benzophenone |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl or Vinyl Substituted Benzophenone |
Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on well-established methods for aryl bromides.
Objective: To synthesize a biaryl derivative of this compound via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
2M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
To the degassed solution, add Pd(PPh₃)₄ (0.05 eq) and the 2M Na₂CO₃ solution (2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an argon atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl benzophenone.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Synthesis of this compound
The primary route for the synthesis of this compound is through a Friedel-Crafts acylation reaction.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from the synthesis of similar benzophenone derivatives.[1]
Objective: To synthesize this compound from 2-bromobenzoyl chloride and cumene.
Materials:
-
2-Bromobenzoyl chloride
-
Cumene (isopropylbenzene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of cumene (1.2 eq) in anhydrous DCM at 0 °C, slowly add anhydrous aluminum chloride (1.1 eq) in portions.
-
To this mixture, add a solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Logical Relationship in Friedel-Crafts Acylation
Caption: Logical steps in the Friedel-Crafts acylation for the synthesis of the title compound.
Potential Applications in Drug Discovery
Benzophenone-containing molecules are of interest in medicinal chemistry. The ability to functionalize this compound through the reactions described above opens avenues for the synthesis of novel compounds with potential biological activity. For instance, the bromo- and extra C-terminal (BET) domain family of proteins, which are epigenetic readers, are attractive targets for drug discovery.[2] The development of novel inhibitors for these proteins is an active area of research.[2][3] The scaffold of this compound could serve as a starting point for the design of such inhibitors.
Conclusion
While direct experimental data on novel reactions of this compound is not yet widely published, its chemical structure strongly suggests a rich and varied reactivity, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its potential transformations and a practical starting point for researchers. The synthetic accessibility of this compound via Friedel-Crafts acylation, coupled with its versatile reactivity, positions this compound as a valuable building block for the synthesis of complex organic molecules and for the exploration of new chemical space in drug discovery. Further research into the specific reaction conditions and substrate scope for this molecule will undoubtedly unveil a wider range of novel and useful chemical transformations.
References
- 1. prepchem.com [prepchem.com]
- 2. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP3553058A1 - Crystal form of bromodomain protein inhibitor drug, preparation method and use thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4'-isopropylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-4'-isopropylbenzophenone as a key substrate. This compound serves as a valuable building block in medicinal chemistry and materials science, and its successful coupling to various boronic acids opens avenues for the synthesis of a diverse range of novel molecular entities. Due to the steric hindrance around the ortho-bromo position, specialized conditions are often required to achieve high yields and conversions.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronate ester.[2][3] This reaction is widely used in the pharmaceutical industry and academic research for the synthesis of biaryls and other conjugated systems.[4]
The coupling of sterically hindered substrates like this compound presents a synthetic challenge. The bulky benzoyl group ortho to the bromine atom can impede the oxidative addition step in the catalytic cycle. Therefore, the choice of catalyst, ligand, and reaction conditions is crucial for a successful transformation.[5] Modern catalyst systems, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have been developed to overcome these steric challenges and facilitate the coupling of such demanding substrates.[6][7]
Reaction Workflow
The general workflow for the Suzuki-Miyaura cross-coupling of this compound is depicted below. It involves the preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent workup and purification of the desired product.
References
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Grignard Reagents from 2-Bromo-4'-isopropylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Application Note: Challenges and Strategies
The preparation of a Grignard reagent from 2-Bromo-4'-isopropylbenzophenone presents a significant synthetic challenge due to the presence of a reactive ketone functional group on the same molecule as the aryl bromide. Grignard reagents are potent nucleophiles and strong bases that readily react with carbonyl compounds. Consequently, attempting a direct synthesis by reacting this compound with magnesium metal would lead to the newly formed organometallic species attacking the ketone of a starting material molecule. This intermolecular reaction results in a mixture of undesired oligomeric byproducts rather than the target Grignard reagent.
To successfully synthesize the desired Grignard reagent, 2-(4-isopropylbenzoyl)phenylmagnesium bromide, a protection strategy is required. The ketone functionality must be "masked" with a protecting group that is inert to the conditions of Grignard reagent formation. A common and effective method for protecting ketones is to convert them into an acetal (or ketal). Acetals are stable in the neutral to strongly basic environments required for Grignard synthesis.[1][2][3]
The overall synthetic strategy, therefore, involves a three-stage process:
-
Protection: The ketone of this compound is protected as a cyclic acetal, typically by reacting it with ethylene glycol in the presence of an acid catalyst.
-
Formation: The Grignard reagent is then prepared from the protected aryl bromide using magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF).
-
Deprotection: After the Grignard reagent has been used in a subsequent desired reaction, the acetal protecting group can be easily removed by acidic hydrolysis to regenerate the ketone.[2][4]
This protocol ensures that the Grignard reagent is formed cleanly and is available to react with other target electrophiles.
Experimental Protocols
This section provides detailed methodologies for the protection of the ketone, formation of the Grignard reagent, and subsequent deprotection.
Protocol 1: Protection of this compound via Acetal Formation
This protocol describes the conversion of the ketone to a cyclic ethylene acetal.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents, catalytic)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M solution), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH (0.05 eq).
-
Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product, 2-(2-bromophenyl)-2-(4-isopropylphenyl)-1,3-dioxolane, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Preparation of the Grignard Reagent
This protocol details the formation of the Grignard reagent from the protected starting material. All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5][6]
Materials:
-
2-(2-bromophenyl)-2-(4-isopropylphenyl)-1,3-dioxolane (the protected starting material)
-
Magnesium turnings (1.2 - 1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal for initiation) or 1,2-Dibromoethane (a few drops)
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Place magnesium turnings (1.2-1.5 eq) into a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. The system should be under a positive pressure of an inert gas.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings to activate the surface.[6]
-
In the dropping funnel, prepare a solution of the protected starting material (1.0 eq) in anhydrous THF.
-
Add a small portion (approx. 10%) of the substrate solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and/or gentle bubbling is observed on the magnesium surface. Gentle warming with a heat gun may be necessary to start the reaction.[7]
-
Once the reaction has initiated, add the remaining substrate solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. An ice-water bath can be used to control the exothermic reaction if it becomes too vigorous.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete reaction. The formation of the Grignard reagent is indicated by the consumption of the magnesium metal and the formation of a cloudy, grey-to-brown solution.
-
The resulting Grignard reagent solution should be used immediately in the subsequent reaction.
Data Presentation
The following table summarizes typical reaction parameters. Note that yields are representative and may vary based on experimental conditions and scale.
| Step | Key Reagents | Solvent | Temperature | Typical Time | Representative Yield |
| 1. Protection | This compound, Ethylene glycol, p-TsOH | Toluene | Reflux | 4 - 12 h | >90% |
| 2. Grignard Formation | Protected Aryl Bromide, Magnesium Turnings | THF | Room Temp to Reflux | 1 - 3 h | >85% (in solution) |
Visualizations
Logical Workflow for Synthesis
Caption: Overall workflow for the preparation and use of the protected Grignard reagent.
Reaction Scheme
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols: 2-Bromo-4'-isopropylbenzophenone in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4'-isopropylbenzophenone is a versatile synthetic building block with significant potential in medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a reactive aryl bromide, a benzophenone core, and an isopropyl substituent, offers multiple avenues for chemical modification and the synthesis of complex molecular architectures. The benzophenone scaffold itself is a privileged structure found in a variety of biologically active compounds and marketed drugs.[1][2] The presence of a bromine atom at the 2-position allows for strategic derivatization through various palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern pharmaceutical synthesis.[3][4] This application note will detail the potential applications of this compound in the synthesis of key pharmaceutical intermediates, with a focus on palladium-catalyzed cross-coupling reactions.
Core Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its application as a substrate for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are pivotal in the construction of carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in pharmaceutical agents.[3][4][5][6]
Synthesis of Biaryl Intermediates via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be efficiently coupled with a variety of aryl and heteroaryl boronic acids or esters to generate complex biaryl ketones. These biaryl structures are common motifs in a wide range of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromobenzophenone Derivatives
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | EtOH/H₂O | 80 | 91 | [7] |
| Pd₂(dba)₃ | 2-(di-tert-butylphosphino)biphenyl | Cs₂CO₃ | THF/H₂O | 40 | 90 | [8] |
| PdCl₂(dppf) | - | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 | Generic Protocol |
Synthesis of N-Aryl Intermediates via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. This reaction is instrumental in the synthesis of anilines and their derivatives, which are key components of numerous pharmaceuticals. This compound can be coupled with a wide range of primary and secondary amines, as well as amides and other nitrogen-containing nucleophiles, to produce N-aryl benzophenone derivatives. These products can serve as precursors to various heterocyclic systems.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromobenzophenone Derivatives
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 110 | 80-95 | [9][10] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 75-90 | Generic Protocol |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 88 | Generic Protocol |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 2-aryl-4'-isopropylbenzophenone derivative from this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4'-isopropylbenzophenone.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize a 2-(N-amino)-4'-isopropylbenzophenone derivative from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
X-Phos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)
-
Anhydrous toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 equivalents) and X-Phos (0.04 equivalents) to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.
-
To a separate flame-dried Schlenk tube, add this compound (1 equivalent), the amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous toluene to this mixture.
-
Transfer the prepared catalyst solution to the substrate mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(N-amino)-4'-isopropylbenzophenone.
Visualization of Synthetic Pathways
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Caption: Potential pathway to heterocyclic systems.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. Its ability to readily participate in robust and scalable palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex biaryl and N-aryl frameworks. The protocols and pathways outlined in this application note provide a foundation for researchers and drug development professionals to explore the full synthetic potential of this important building block in the discovery and development of new therapeutic agents.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. real.mtak.hu [real.mtak.hu]
Application Notes and Protocols: 2-Bromo-4'-isopropylbenzophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Bromo-4'-isopropylbenzophenone, a key building block in medicinal chemistry. The document details its primary application in the synthesis of the widely used antihistamine, fexofenadine, and explores the broader potential of the benzophenone scaffold in drug discovery. Detailed experimental protocols for the synthesis of this compound and its subsequent conversion to fexofenadine are provided, along with tabulated quantitative data from relevant synthetic steps.
Application Notes
A Versatile Benzophenone Intermediate
This compound is a diaryl ketone that serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a bromo-substituted phenyl ring and an isopropyl-substituted phenyl ring connected by a carbonyl group, offers multiple reaction sites for further chemical modifications. The benzophenone scaffold itself is a "privileged structure" in medicinal chemistry, known to be a constituent in numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4]
Primary Role in the Synthesis of Fexofenadine
The most prominent application of this compound is as a key starting material in the industrial synthesis of fexofenadine.[2][5] Fexofenadine is a second-generation H1 histamine receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] In the synthesis of fexofenadine, the bromine atom on the benzophenone core is typically displaced in a subsequent reaction, highlighting its role as a reactive handle for introducing further complexity to the molecule. The isopropyl group, on the other hand, is a key structural feature of the final fexofenadine molecule.
Potential for Further Drug Discovery
While the synthesis of fexofenadine is its primary documented use, the structural motifs within this compound suggest its potential as a building block for creating libraries of novel compounds for drug discovery. The benzophenone core can be modified to develop analogues with potential activities in various therapeutic areas. For instance, studies have shown that certain substituted benzophenone analogues exhibit significant anti-proliferative activity against various cancer cell lines.[6][7] The presence of the bromo and isopropyl groups offers opportunities for structure-activity relationship (SAR) studies to optimize biological activity.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of this compound based on the Friedel-Crafts acylation of bromobenzene.
Materials:
-
Bromobenzene
-
4-Isopropylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 4-isopropylbenzoyl chloride (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, add bromobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Once the addition of bromobenzene is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Protocol 2: Synthesis of Fexofenadine from this compound (Illustrative Steps)
The following is a simplified representation of the subsequent steps to synthesize fexofenadine, illustrating the use of this compound as a key intermediate. Specific reagents and conditions can vary based on patented routes.
-
Coupling Reaction: this compound is reacted with a suitable organometallic reagent (e.g., a Grignard reagent derived from a protected 4-chlorobutyryl derivative) to form a new carbon-carbon bond at the position of the bromine atom. This step is a crucial transformation leading to the core structure of fexofenadine.
-
N-Alkylation: The resulting intermediate is then reacted with α,α-diphenyl-4-piperidinemethanol (azacyclonol) in an N-alkylation reaction to introduce the piperidine moiety.[2]
-
Reduction: The ketone group of the benzophenone is selectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride.[1][2]
-
Hydrolysis: Finally, any protecting groups (e.g., esters) are removed by hydrolysis to yield the final fexofenadine molecule.[1][2]
Data Presentation
Table 1: Representative Yields in the Synthesis of Fexofenadine and its Intermediates
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |
| Esterification of α,α-dimethylphenylacetic acid | α,α-dimethylphenylacetic acid | α,α-dimethylphenylacetic acid ethyl ester | Not specified | [3] |
| Friedel-Crafts Acylation | α,α-dimethylphenylacetic acid ethyl ester and 4-chlorobutyryl chloride | 4-(4-chlorobutyryl)-α,α-dimethylphenylacetic acid ethyl ester | Not specified | [3] |
| Reduction of Ketone | 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid, methyl ester | 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylbenzeneacetic acid, methyl ester | 89.5 | [1] |
| Saponification and Salt Formation | Intermediate from reduction | Fexofenadine Hydrochloride | 88.5 | [1] |
| Overall Yield (from a multi-step synthesis) | Benzene and methallyl chloride | Fexofenadine | 33.51 | [2][5] |
Visualizations
Caption: Synthetic workflow for fexofenadine using this compound.
Caption: Diverse medicinal applications of the benzophenone scaffold.
Caption: Histamine signaling pathway and the action of Fexofenadine.
References
- 1. FEXOFENADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. A kind of synthesis technique of fexofenadine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of fexofenadine | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amination of 2-Bromo-4'-isopropylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 2-amino-4'-isopropylbenzophenone from 2-bromo-4'-isopropylbenzophenone via a two-step process involving a Buchwald-Hartwig amination with an ammonia surrogate, followed by acidic hydrolysis.
Introduction
The introduction of a primary amino group onto an aromatic ring is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This protocol utilizes benzophenone imine as a stable and easy-to-handle ammonia surrogate, which circumvents the challenges associated with using ammonia gas directly.[3] The subsequent hydrolysis of the intermediate imine provides the desired primary amine in good to excellent yields.[1]
Overall Reaction Scheme
The synthesis of 2-amino-4'-isopropylbenzophenone is achieved in two sequential steps:
-
Buchwald-Hartwig Amination: this compound is coupled with benzophenone imine in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Hydrolysis: The resulting N-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimine is treated with aqueous acid to yield 2-amino-4'-isopropylbenzophenone.
Experimental Protocols
Part 1: Buchwald-Hartwig Amination of this compound
This procedure is adapted from established protocols for the Buchwald-Hartwig amination of 2-bromoaryl ketones.[1]
Materials:
-
This compound
-
Benzophenone imine
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous Toluene
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and X-Phos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene to the flask via syringe.
-
Add benzophenone imine (1.2 equiv) to the reaction mixture via syringe.
-
Finally, add potassium tert-butoxide (1.4 equiv) to the flask as a solid under a positive flow of inert gas.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and quench with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimine. This crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Part 2: Hydrolysis of N-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimine
This procedure is based on standard methods for the acidic hydrolysis of N-aryl benzophenone imines.[4][5]
Materials:
-
Crude N-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimine
-
Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol or Methanol for recrystallization
Procedure:
-
Dissolve the crude N-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimine from Part 1 in tetrahydrofuran (THF).
-
Add 2 M hydrochloric acid to the solution and stir vigorously at room temperature for 2-4 hours. Monitor the hydrolysis by TLC or LC-MS until the starting imine is consumed.
-
Once the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4'-isopropylbenzophenone.
-
Purify the crude product by recrystallization from ethanol or methanol, or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2-amino-4'-isopropylbenzophenone as a solid.
Data Presentation
The following table summarizes the typical reagents and expected outcomes for the two-step amination of this compound.
| Step | Reactant | Reagents and Conditions | Product | Yield |
| 1. Amination | This compound | Pd(OAc)₂, X-Phos, KOt-Bu, Benzophenone imine, Toluene, 110°C, 12-24h | N-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimine | Good to Excellent |
| 2. Hydrolysis | N-(2-(4-isopropylbenzoyl)phenyl)-1,1-diphenylmethanimine | 2 M HCl, THF, Room Temperature, 2-4h | 2-Amino-4'-isopropylbenzophenone | High |
Yields for the Buchwald-Hartwig amination of similar 2-bromoaryl ketones with benzophenone imine are typically reported as "good to excellent," often in the range of 80-95%. The subsequent hydrolysis is generally a high-yielding transformation.[1]
Mandatory Visualization
The following diagram illustrates the logical workflow of the experimental procedure.
Caption: Workflow for the two-step synthesis of 2-amino-4'-isopropylbenzophenone.
References
Application Notes and Protocols: Synthetic Routes to Heterocyclic Compounds Using 2-Bromo-4'-isopropylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, namely quinazolines, acridones, and phenothiazines, utilizing 2-Bromo-4'-isopropylbenzophenone as a versatile starting material. The methodologies are based on established palladium- and copper-catalyzed cross-coupling reactions, followed by intramolecular cyclization steps.
Synthesis of 2-Amino-4'-isopropylbenzophenone: A Key Intermediate
The initial and crucial step for the synthesis of several target heterocycles is the conversion of this compound to 2-Amino-4'-isopropylbenzophenone. This transformation can be efficiently achieved via a Buchwald-Hartwig amination reaction.
Experimental Workflow: Buchwald-Hartwig Amination
Figure 1: Workflow for the synthesis of 2-Amino-4'-isopropylbenzophenone.
Experimental Protocol: Synthesis of 2-Amino-4'-isopropylbenzophenone
This protocol is adapted from established Buchwald-Hartwig amination procedures for aryl halides.[1][2]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), X-Phos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Solvent and Reagents: Evacuate and backfill the tube with argon. Add anhydrous toluene (5 mL) and benzophenone imine (1.2 mmol).
-
Reaction: Heat the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, add 2 M HCl (10 mL) and stir vigorously for 1 hour to effect hydrolysis of the intermediate imine.
-
Extraction: Dilute the mixture with ethyl acetate (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-Amino-4'-isopropylbenzophenone.
Data Summary
| Parameter | Value | Reference |
| Catalyst | Pd(OAc)₂ | [1] |
| Ligand | X-Phos | [1] |
| Base | NaOtBu | [2] |
| Solvent | Toluene | [2] |
| Temperature | 100 °C | [1] |
| Expected Yield | 80-95% | [1] |
Synthesis of 4-(4-isopropylphenyl)quinazoline
2-Amino-4'-isopropylbenzophenone serves as a key precursor for the synthesis of quinazoline derivatives.[3][4][5] The following protocol outlines a general method for the construction of the quinazoline ring.
Synthetic Pathway: Quinazoline Formation
Figure 2: Synthetic workflow for quinazoline synthesis.
Experimental Protocol: Synthesis of 4-(4-isopropylphenyl)quinazoline
This protocol is based on the condensation of 2-aminobenzophenones with a source of one carbon and one nitrogen atom.[6][7]
-
Reaction Setup: In a round-bottom flask, combine 2-Amino-4'-isopropylbenzophenone (1.0 mmol) and formamide (10 mL).
-
Reaction: Heat the mixture to 150-160 °C for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography to yield pure 4-(4-isopropylphenyl)quinazoline.
Data Summary
| Parameter | Value | Reference |
| Reagents | Formamide | [6] |
| Solvent | Formamide (reagent and solvent) | [6] |
| Temperature | 150-160 °C | [6] |
| Expected Yield | 70-85% | [6] |
Synthesis of 2-(4-isopropylphenyl)acridin-9(10H)-one
Acridone scaffolds can be synthesized from this compound via an initial C-N bond formation followed by an intramolecular cyclization.
Synthetic Pathway: Acridone Formation
Figure 3: Synthetic workflow for acridone synthesis.
Experimental Protocol: Synthesis of 2-(4-isopropylphenyl)acridin-9(10H)-one
This two-step protocol involves an initial Ullmann condensation followed by an acid-catalyzed cyclization.[8]
Step 1: N-Arylation (Ullmann Condensation)
-
Reaction Setup: To a flask, add this compound (1.0 mmol), aniline (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Solvent: Add N,N-dimethylformamide (DMF, 5 mL).
-
Reaction: Heat the mixture at 120-140 °C for 24 hours under an inert atmosphere.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain N-phenyl-2-amino-4'-isopropylbenzophenone.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Add the N-arylated intermediate from Step 1 to polyphosphoric acid (PPA, 10 g).
-
Reaction: Heat the mixture at 180-200 °C for 4-6 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Isolation: Neutralize with a saturated solution of sodium bicarbonate. Collect the precipitate by filtration.
-
Purification: Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol/DMF) to yield the acridone product.
Data Summary
| Step | Parameter | Value | Reference |
| N-Arylation | Catalyst | CuI | [8] |
| Base | K₂CO₃ | [8] | |
| Solvent | DMF | [8] | |
| Temperature | 120-140 °C | [8] | |
| Expected Yield | 60-80% | [8] | |
| Cyclization | Catalyst | Polyphosphoric Acid (PPA) | |
| Temperature | 180-200 °C | ||
| Expected Yield | 70-90% |
Synthesis of 2-(4-isopropylbenzoyl)phenothiazine
The synthesis of a phenothiazine derivative from this compound can be achieved by reaction with 2-aminothiophenol, likely proceeding through a copper- or palladium-catalyzed C-S and C-N bond formation cascade.
Synthetic Pathway: Phenothiazine Formation
Figure 4: Synthetic workflow for phenothiazine synthesis.
Experimental Protocol: Synthesis of 2-(4-isopropylbenzoyl)phenothiazine
This protocol is based on analogous palladium-catalyzed tandem reactions for the synthesis of phenothiazines.[9]
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), 2-aminothiophenol (1.1 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol, 10 mol%), and a strong base such as cesium carbonate (2.0 mmol).
-
Solvent: Add anhydrous 1,4-dioxane (5 mL).
-
Reaction: Degas the mixture and heat under an argon atmosphere at 100-120 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography to afford the desired phenothiazine derivative.
Data Summary
| Parameter | Value | Reference |
| Catalyst | Pd₂(dba)₃ | [9] |
| Ligand | Xantphos | [9] |
| Base | Cs₂CO₃ | [9] |
| Solvent | 1,4-Dioxane | [9] |
| Temperature | 100-120 °C | [9] |
| Expected Yield | 50-75% | [9] |
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Phenothiazine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4'-isopropylbenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 2-Bromo-4'-isopropylbenzophenone, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs) and agrochemicals. The synthesis is based on the Friedel-Crafts acylation of cumene with 2-bromobenzoyl chloride. This application note outlines the reaction parameters, work-up, and purification procedures suitable for pilot-scale or industrial production. Additionally, representative data and a detailed experimental workflow are provided to guide researchers in the successful and efficient production of this versatile chemical building block.
Introduction
Substituted benzophenones are a critical class of compounds widely utilized in the pharmaceutical and chemical industries. Their derivatives serve as precursors for a range of molecules with diverse biological activities. This compound, in particular, is a valuable intermediate due to the presence of the bromine atom, which allows for further functionalization through various cross-coupling reactions, and the isopropyl group, which can enhance lipophilicity and modulate biological activity. The scale-up of the synthesis of this compound from laboratory to industrial quantities presents several challenges, including reaction control, product purity, and process safety. This protocol details a robust and scalable method for its preparation.
Synthesis Pathway
The synthesis of this compound is achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an acyl halide (2-bromobenzoyl chloride) with an activated aromatic ring (cumene) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Caption: General reaction scheme for the Friedel-Crafts acylation synthesis of this compound.
Experimental Protocols
Materials and Equipment
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Reactants: 2-Bromobenzoyl chloride (98%), Cumene (99%), Anhydrous Aluminum Chloride (99.9%)
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Solvents: Dichloromethane (DCM), Toluene, n-Heptane
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Reagents for Work-up: Hydrochloric acid (concentrated), Sodium bicarbonate solution (5% w/v), Anhydrous sodium sulfate
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Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, inert gas (Nitrogen or Argon) supply, temperature probe, scrubber for HCl gas, separation funnel, rotary evaporator, crystallizer.
Scale-Up Synthesis Protocol (1 kg Scale)
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Reactor Setup:
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Set up a 20 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a condenser connected to an HCl scrubber.
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Ensure the entire system is dry and purged with nitrogen.
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Reaction Mixture Preparation:
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Charge the reactor with anhydrous aluminum chloride (1.2 kg, 9.0 mol).
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Add dichloromethane (8 L) to the reactor and cool the slurry to 0-5 °C with constant stirring.
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Addition of Acyl Chloride:
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Slowly add 2-bromobenzoyl chloride (1.0 kg, 4.56 mol) to the AlCl₃ slurry via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.
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Stir the resulting complex for an additional 30 minutes at 0-5 °C.
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Friedel-Crafts Acylation:
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Add cumene (isopropylbenzene) (0.62 kg, 5.15 mol) dropwise to the reaction mixture over 1-2 hours. Maintain the temperature between 0-5 °C.
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After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
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Reaction Quenching:
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Cool the reaction mixture back to 0-5 °C.
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Slowly and carefully quench the reaction by adding crushed ice (5 kg) portion-wise, ensuring the temperature does not exceed 25 °C. Vigorous HCl gas evolution will occur.
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Once the ice addition is complete, add concentrated hydrochloric acid (1 L) to dissolve any remaining aluminum salts.
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Work-up and Extraction:
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Transfer the mixture to a suitable separation funnel.
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Separate the organic layer.
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Extract the aqueous layer with dichloromethane (2 x 2 L).
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Combine all organic layers and wash sequentially with:
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Water (2 x 3 L)
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5% Sodium bicarbonate solution (2 x 3 L)
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Brine (3 L)
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Dry the organic layer over anhydrous sodium sulfate (0.5 kg), filter, and wash the solid with dichloromethane.
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Solvent Removal and Crystallization:
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
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Add n-heptane (3 L) to the crude oil and heat to 50-60 °C to dissolve.
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Allow the solution to cool slowly to room temperature and then to 0-5 °C to induce crystallization.
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Filter the solid product and wash with cold n-heptane (2 x 0.5 L).
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Drying:
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Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
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Quantitative Data Summary
The following table summarizes the expected quantitative data for the scale-up synthesis of this compound based on the provided protocol.
| Parameter | Value |
| Starting Materials | |
| 2-Bromobenzoyl chloride | 1.0 kg (4.56 mol) |
| Cumene | 0.62 kg (5.15 mol, 1.13 eq) |
| Aluminum Chloride | 1.2 kg (9.0 mol, 2.0 eq) |
| Reaction Conditions | |
| Solvent | Dichloromethane (8 L) |
| Reaction Temperature | 0-5 °C (addition), 20-25 °C (stir) |
| Reaction Time | 12-16 hours |
| Product Output | |
| Expected Yield | 1.1 - 1.25 kg |
| Molar Yield | 80 - 90% |
| Purity (by HPLC) | > 98% |
| Physical Properties | |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 78-82 °C |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the scale-up synthesis.
Caption: Workflow for the scale-up synthesis of this compound.
Safety Considerations
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Aluminum chloride is highly hygroscopic and reacts violently with water. Handle in a dry environment.
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The reaction generates HCl gas , which is corrosive and toxic. The reaction must be performed in a well-ventilated fume hood, and the off-gas should be passed through a scrubber.
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2-Bromobenzoyl chloride is a lachrymator and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and with appropriate PPE.
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The quenching of the reaction is highly exothermic . Slow and controlled addition of ice is crucial to prevent a runaway reaction.
Conclusion
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound. By following the outlined procedures, researchers and production chemists can achieve high yields and purity of the target compound in a safe and efficient manner. The provided data and workflow diagrams serve as valuable resources for process development and optimization in a drug development or industrial setting.
Troubleshooting & Optimization
optimizing reaction yield for the synthesis of 2-Bromo-4'-isopropylbenzophenone derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 2-Bromo-4'-isopropylbenzophenone and its derivatives. The primary method for this synthesis is the Friedel-Crafts acylation of cumene (isopropylbenzene) with 2-bromobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate it. | 1. Ensure all glassware is thoroughly dried before use, for instance by flame-drying or oven-drying. Use a fresh, unopened container of the Lewis acid catalyst or ensure the existing stock has been properly stored in a desiccator. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering. |
| 2. Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with the resulting ketone product. | 2. Use at least a 1:1 molar ratio of Lewis acid to the limiting reagent (typically 2-bromobenzoyl chloride). In some cases, a slight excess of the catalyst may improve yields. | |
| 3. Reaction Temperature Too Low: While lower temperatures can improve selectivity, they can also decrease the reaction rate, leading to incomplete conversion. | 3. If the reaction is sluggish, consider gradually increasing the temperature. A common temperature range for Friedel-Crafts acylations is between 0°C and room temperature. Some procedures may require gentle heating (e.g., up to 60°C) under reflux to drive the reaction to completion.[1] | |
| Formation of Multiple Products (Low Selectivity) | 1. Isomer Formation: Friedel-Crafts acylation of substituted benzenes like cumene can potentially yield ortho, meta, and para isomers. The isopropyl group is an ortho-, para-director. | 1. The para-isomer is generally favored due to the steric hindrance of the bulky isopropyl group, which disfavors ortho-substitution. To maximize para-selectivity, the reaction can be carried out at lower temperatures (e.g., below 0°C).[2] |
| 2. Polyalkylation of Starting Material: This is a common side reaction in Friedel-Crafts alkylation, leading to di- or tri-isopropylbenzene. While less of an issue in acylation, if the starting cumene is impure, these byproducts can be carried through. | 2. Use high-purity cumene as the starting material. If polyalkylation is suspected, purify the cumene by distillation before use. | |
| Product is Dark/Discolored | 1. Reaction Temperature Too High: Excessive heat can lead to the formation of polymeric or tar-like byproducts. | 1. Maintain the recommended reaction temperature and ensure efficient stirring to prevent localized overheating. |
| 2. Air Oxidation: The reaction mixture can be sensitive to air, leading to colored impurities. | 2. Conduct the reaction under an inert atmosphere (nitrogen or argon). | |
| Difficult Purification | 1. Incomplete Quenching: The Lewis acid-ketone complex must be fully hydrolyzed to allow for proper extraction of the product. | 1. Quench the reaction mixture thoroughly by slowly adding it to ice-cold dilute acid (e.g., HCl). This will break up the complex and dissolve the aluminum salts in the aqueous layer. |
| 2. Emulsion Formation During Extraction: The presence of aluminum salts can sometimes lead to the formation of stable emulsions, making phase separation difficult. | 2. Add a saturated solution of sodium chloride (brine) during the workup to help break up emulsions and reduce the solubility of the organic product in the aqueous layer. | |
| 3. Acidic Impurities: Unreacted 2-bromobenzoic acid (from the hydrolysis of the acyl chloride) or residual HCl can contaminate the product. | 3. Wash the organic layer with a dilute base, such as a sodium bicarbonate solution, to neutralize and remove acidic impurities. This should be followed by a wash with water and then brine. |
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of this compound?
A1: While specific conditions can be optimized, a general procedure for the Friedel-Crafts acylation is as follows:
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Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to maintain an inert atmosphere).
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Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃) in an excess of cumene, which acts as both the reactant and the solvent.
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Addition: Cool the mixture in an ice bath (0°C). Slowly add 2-bromobenzoyl chloride from the dropping funnel to the stirred suspension. The addition should be controlled to maintain the reaction temperature.
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Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature, or with gentle heating) for a specified time (typically 1-4 hours) until the reaction is complete (monitored by TLC).
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Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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Washing: Wash the organic layer sequentially with dilute HCl, water, a saturated solution of sodium bicarbonate, and finally with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Q2: How can I minimize the formation of isomeric byproducts?
A2: The isopropyl group on cumene directs acylation to the ortho and para positions. Due to the steric bulk of the isopropyl group, the para-substituted product, 4'-isopropyl-2-bromobenzophenone, is the major product. To further enhance the selectivity for the para isomer, it is recommended to conduct the reaction at a low temperature, for instance, below 0°C.[2]
Q3: Why is a stoichiometric amount of AlCl₃ necessary?
A3: The aluminum chloride, a Lewis acid, not only catalyzes the reaction but also forms a complex with the carbonyl oxygen of the newly formed ketone product. This complex deactivates the product, preventing further acylation. Because the catalyst is tied up in this complex, at least one equivalent of AlCl₃ per equivalent of the acyl chloride is required.
Q4: What are some common side reactions to be aware of?
A4: The primary side reaction of concern is the potential for acylation at the ortho position, though this is sterically hindered. If the starting cumene is not pure, byproducts from the synthesis of cumene, such as di- and tri-isopropylbenzene, may be present. Additionally, at higher temperatures, there is a risk of charring or polymerization.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
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Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
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Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.
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Mass Spectrometry (MS): To determine the molecular weight of the product.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes hypothetical data for the optimization of the synthesis of this compound. This data is for illustrative purposes to guide experimental design.
| Entry | AlCl₃ (molar eq.) | Temperature (°C) | Reaction Time (h) | Yield (%) | Para:Ortho Ratio |
| 1 | 1.0 | 25 | 2 | 75 | 90:10 |
| 2 | 1.2 | 25 | 2 | 85 | 92:8 |
| 3 | 1.2 | 0 | 4 | 82 | >95:5 |
| 4 | 1.2 | 50 | 1 | 80 | 85:15 |
| 5 | 1.5 | 0 | 4 | 88 | >95:5 |
Note: This data is illustrative and actual results may vary.
Experimental Workflow and Logic Diagrams
Below are diagrams visualizing the experimental workflow and troubleshooting logic.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low reaction yield.
References
identifying and minimizing by-products in 2-Bromo-4'-isopropylbenzophenone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4'-isopropylbenzophenone. Our aim is to help you identify and minimize by-products in your reaction, ensuring a higher yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a Friedel-Crafts acylation reaction. This involves the electrophilic aromatic substitution of bromobenzene with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The 4-isopropylbenzoyl cation is generated in situ and then attacks the electron-rich bromobenzene ring.
Q2: What are the most common by-products in this reaction?
A2: The most common by-products include:
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2-Bromo-2'-isopropylbenzophenone: The ortho-isomer of the desired product. Its formation is generally less favored due to steric hindrance from the bulky bromine atom.
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Unreacted Starting Materials: Residual bromobenzene and 4-isopropylbenzoyl chloride (or 4-isopropylbenzoic acid after aqueous workup).
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Diacylated Products: Although the acyl group is deactivating, under harsh conditions, a second acylation on the bromobenzene ring is possible, but typically occurs in very low amounts.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reactant (usually 4-isopropylbenzoyl chloride) and the appearance of the product spot indicate the reaction's progress.
Q4: What are the key safety precautions for this reaction?
A4:
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Anhydrous aluminum chloride is highly reactive with moisture and corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure the reaction is performed in a well-ventilated fume hood and consider using a gas trap.
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Organic solvents used in the reaction and workup are flammable. Avoid open flames and work in a well-ventilated area.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (AlCl₃) due to moisture exposure. 2. Insufficient reaction time or temperature. 3. Impure starting materials. | 1. Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried. 2. Monitor the reaction by TLC and consider increasing the reaction time or temperature if the reaction is sluggish. 3. Purify starting materials if necessary. |
| Presence of Unreacted Starting Materials in Product | 1. Incomplete reaction. 2. Insufficient amount of catalyst. | 1. Increase reaction time or temperature. 2. Ensure at least a stoichiometric amount of AlCl₃ is used, as it complexes with the ketone product. |
| High Percentage of Ortho-Isomer (2-Bromo-2'-isopropylbenzophenone) | 1. High reaction temperature. 2. Choice of solvent. | 1. Perform the reaction at a lower temperature (e.g., 0-5 °C) to favor the thermodynamically more stable para-product. 2. Solvents can influence regioselectivity. Consider using a non-polar solvent like dichloromethane or carbon disulfide. |
| Product is an Oil and Difficult to Purify | 1. Presence of impurities, including the ortho-isomer, which can lower the melting point. 2. Residual solvent. | 1. Purify the crude product using column chromatography on silica gel. 2. Ensure complete removal of solvent under reduced pressure. |
Data Presentation
Table 1: Expected Products and By-products
| Compound Name | Structure | Role | Notes |
| This compound | (Structure of para-isomer) | Main Product | The desired para-substituted product. |
| 2-Bromo-2'-isopropylbenzophenone | (Structure of ortho-isomer) | Primary By-product | Formation is sterically hindered but can be significant at higher temperatures. |
| Bromobenzene | (Structure of bromobenzene) | Starting Material | May be present if the reaction is incomplete. |
| 4-isopropylbenzoic acid | (Structure of 4-isopropylbenzoic acid) | From Acylating Agent | Formed from the hydrolysis of unreacted 4-isopropylbenzoyl chloride during workup. |
Experimental Protocols
Synthesis of this compound (Adapted from a general Friedel-Crafts acylation protocol)
Materials:
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Anhydrous Aluminum Chloride (AlCl₃)
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Bromobenzene
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4-isopropylbenzoyl chloride
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Anhydrous Dichloromethane (DCM)
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Hydrochloric Acid (HCl), concentrated
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Sodium Bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ice
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
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In the flask, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
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Cool the suspension to 0 °C in an ice bath.
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In the dropping funnel, dissolve bromobenzene (1.0 eq.) and 4-isopropylbenzoyl chloride (1.0 eq.) in anhydrous DCM.
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Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
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Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
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Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methods for By-product Identification
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Thin-Layer Chromatography (TLC): Use a silica gel plate and a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to separate the para- and ortho-isomers. The para-isomer is typically less polar and will have a higher Rf value.
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Gas Chromatography-Mass Spectrometry (GC-MS): A capillary GC column can be used to separate the isomers. The mass spectra of both isomers will show a similar molecular ion peak, but the fragmentation patterns may differ slightly.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The aromatic region of the spectrum will be complex. The ortho-isomer is expected to show more complex splitting patterns for the aromatic protons due to the proximity of the two aromatic rings.
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¹³C NMR: The number of signals will be the same for both isomers, but their chemical shifts will differ, particularly for the carbons ortho to the carbonyl group.
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Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation of bromobenzene.
Caption: Troubleshooting workflow for optimizing reaction outcomes.
Caption: Relationship between reaction conditions and outcomes.
purification techniques for crude 2-Bromo-4'-isopropylbenzophenone reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-4'-isopropylbenzophenone reaction mixtures.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: After the initial aqueous workup, my crude product shows multiple spots on the TLC plate. What are the likely impurities?
A1: The primary impurities in a Friedel-Crafts acylation reaction for synthesizing this compound typically include:
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Unreacted Starting Materials: 2-bromobenzoyl chloride and cumene (isopropylbenzene).
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Regioisomers: Acylation of cumene can lead to the formation of the ortho and meta isomers in addition to the desired para product.
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Polysubstituted Products: Although less common in acylation compared to alkylation, diacylation of the cumene ring can occur under forcing conditions.
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Hydrolyzed Acylating Agent: 2-bromobenzoic acid may be present if the 2-bromobenzoyl chloride reacts with water during the reaction or workup.
Q2: How can I remove unreacted starting materials effectively?
A2: Unreacted starting materials can be removed through a combination of techniques:
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Aqueous Wash: A wash with a 5% sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution during the workup will help remove the acidic impurity, 2-bromobenzoic acid.[1]
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Distillation/Evaporation: Cumene is volatile and can often be removed under reduced pressure.
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Column Chromatography: If the starting materials persist, flash column chromatography is an effective method for separation.
Q3: My NMR spectrum shows signals that are not consistent with the desired product. How can I identify the impurities?
A3: NMR spectroscopy is a powerful tool for identifying impurities.
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Starting Materials: Compare the spectrum of your crude product with the known spectra of 2-bromobenzoyl chloride and cumene.
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Isomers: The presence of ortho and meta isomers will result in complex aromatic signals that differ from the clean pattern of the para substituted product.
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Residual Solvents: Consult reference tables of common laboratory solvent chemical shifts in your deuterated NMR solvent to identify any remaining solvent peaks.
Q4: I am having difficulty crystallizing my product. What can I do?
A4: If this compound fails to crystallize, consider the following:
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Purity: The presence of significant impurities can inhibit crystallization. It may be necessary to perform a preliminary purification by column chromatography.
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Solvent System: Experiment with different solvent systems for recrystallization. Good starting points for aromatic ketones include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes.
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Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce crystallization.
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Scratching: Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and promote crystal growth.
Q5: My final product is an oil, but the literature reports it as a solid. What could be the issue?
A5: this compound is reported to be a viscous oil, so obtaining an oil is not necessarily an indication of impurity. However, if you are expecting a solid based on a specific literature procedure, the discrepancy could be due to:
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Polymorphism: The compound may exist in different crystalline forms with different melting points.
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Residual Solvent: The presence of even small amounts of solvent can lower the melting point and make the product appear as an oil. Ensure the product is thoroughly dried under vacuum.
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Impurities: As mentioned, impurities can depress the melting point.
Potential Impurities Summary
| Impurity Name | Chemical Structure | Suggested Purification Method |
| 2-Bromobenzoyl chloride | Br-C₆H₄-COCl | Aqueous wash (hydrolyzes to the acid, then removed by base wash), Column Chromatography |
| Cumene (Isopropylbenzene) | C₆H₅-CH(CH₃)₂ | Evaporation under reduced pressure, Column Chromatography |
| ortho-isomer | Column Chromatography, Fractional Crystallization | |
| meta-isomer | Column Chromatography, Fractional Crystallization | |
| 2-Bromobenzoic acid | Br-C₆H₄-COOH | Aqueous wash with 5% NaOH or saturated NaHCO₃ |
| Diacylated Product | Column Chromatography |
Purification Method Performance (Hypothetical Data)
| Purification Method | Purity Before (%) | Purity After (%) | Typical Yield (%) | Key Parameters |
| Aqueous Wash | 85 | 90 | 95 | 2x washes with 5% NaHCO₃ |
| Recrystallization | 90 | >98 | 70-85 | Solvent: Ethanol; Temperature: Dissolve at boiling, crystallize at 0-4 °C |
| Column Chromatography | 85 | >99 | 60-80 | Stationary Phase: Silica Gel; Eluent: 5-10% Ethyl Acetate in Hexanes |
Experimental Protocols
Protocol 1: Aqueous Workup of the Crude Reaction Mixture
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Quenching: Slowly and carefully pour the crude reaction mixture into a beaker containing crushed ice and water. Stir for 15-20 minutes to ensure complete quenching of the Lewis acid catalyst (e.g., AlCl₃).
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL for a 10g scale reaction).
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Combine Organic Layers: Combine the organic extracts.
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Wash with Base: Wash the combined organic layers with 5% aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any acidic impurities.
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Wash with Brine: Wash the organic layer with a saturated sodium chloride (NaCl) solution (1 x 50 mL) to aid in the removal of water.
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Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Recrystallization
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Solvent Selection: Choose an appropriate solvent. Ethanol or isopropanol are good starting points. The desired product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Flash Column Chromatography
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Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., 5% ethyl acetate in hexanes).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
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Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary to speed up the elution of the product.
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Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Workflow and Troubleshooting
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
Technical Support Center: Strategies to Prevent Dehalogenation of 2-Bromo-4'-isopropylbenzophenone
Welcome to the technical support center for chemists working with 2-Bromo-4'-isopropylbenzophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent dehalogenation, a common side reaction encountered during various synthetic transformations.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential solutions and preventative strategies.
Issue 1: Significant dehalogenation observed during Suzuki-Miyaura coupling.
Question: I am performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing a significant amount of the dehalogenated product, 4'-isopropylbenzophenone. How can I minimize this side reaction?
Answer: Dehalogenation in Suzuki-Miyaura coupling is a known issue, often arising from the reaction of the palladium intermediate with a hydride source. Here are several strategies to mitigate this problem:
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Choice of Palladium Catalyst and Ligand:
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Use bulky, electron-rich phosphine ligands: Ligands such as XPhos, SPhos, or RuPhos can promote the desired cross-coupling reaction over dehalogenation.
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Consider N-heterocyclic carbene (NHC) ligands: These have shown effectiveness in reducing dehalogenation in some systems.
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Avoid using Pd/C: This catalyst is often used for hydrogenation and can promote reductive dehalogenation.
-
-
Solvent Selection:
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Toluene is often a good choice: It has been observed to reduce the extent of dehalogenation compared to ethereal solvents like dioxane or THF in some cases.[1]
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Minimize water content: While some water is often necessary for the transmetalation step, excessive amounts can contribute to dehalogenation. Careful optimization of the solvent system (e.g., toluene/water ratio) is crucial.[2]
-
-
Base Selection:
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Use a weaker base: Strong bases can sometimes promote side reactions. Consider screening bases like K₃PO₄ or Cs₂CO₃ in addition to stronger bases like Na₂CO₃ or K₂CO₃.
-
-
Reaction Conditions:
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Lower the reaction temperature: Higher temperatures can sometimes favor the dehalogenation pathway.
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Use microwave irradiation: This can shorten reaction times, potentially reducing the opportunity for side reactions to occur.[3]
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Issue 2: Dehalogenation during Buchwald-Hartwig amination.
Question: I am attempting a Buchwald-Hartwig amination with this compound and an amine, but the dehalogenated benzophenone is a major byproduct. What can I do to improve the yield of my desired product?
Answer: Similar to Suzuki coupling, dehalogenation in Buchwald-Hartwig amination is a common challenge. The strategies to address this are also focused on optimizing the catalytic system and reaction conditions:
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Catalyst and Ligand System:
-
Employ modern Buchwald or Hartwig ligands: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) which are designed to promote efficient C-N bond formation.
-
Use pre-catalysts: Generation 3 or 4 Buchwald pre-catalysts can be highly effective.
-
-
Solvent and Base Combination:
-
Reaction Parameters:
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Optimize the reaction temperature: Start with lower temperatures and gradually increase if the reaction is too slow.
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Ensure an inert atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxygen from interfering with the catalytic cycle.
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Issue 3: Formation of the reduced product during Grignard reagent formation.
Question: When I try to form the Grignard reagent from this compound, I get a low yield and a significant amount of 4'-isopropylbenzophenone. How can I improve the formation of the Grignard reagent?
Answer: The formation of the dehalogenated product during Grignard reagent synthesis is often due to the presence of proton sources or side reactions. Here's how to troubleshoot this:
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Strictly Anhydrous Conditions:
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Dry all glassware thoroughly: Oven-dry all glassware and allow it to cool in a desiccator before use.
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Use anhydrous solvents: Diethyl ether or THF must be rigorously dried, for example, by passing through a column of activated alumina or by distillation from a suitable drying agent.
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Ensure the magnesium turnings are dry.
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Initiation of the Reaction:
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Activate the magnesium: If the reaction is slow to start, you can use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[5][6]
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Mechanical activation: Gently crushing the magnesium turnings with a dry glass rod can also help to expose a fresh reactive surface.[5]
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-
Reaction Temperature:
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Maintain a gentle reflux: The reaction is exothermic. Control the rate of addition of the aryl bromide to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
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For sensitive substrates, low-temperature formation can be beneficial: Using highly active magnesium (Rieke magnesium) can allow for the formation of the Grignard reagent at low temperatures (e.g., -78 °C), which can improve its stability.
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Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why does it occur?
A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule. In the context of cross-coupling reactions, it is an undesired side reaction where the aryl halide is reduced to the corresponding arene. This typically occurs when the organopalladium intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture instead of the intended coupling partner. Sources of hydride can include the solvent, base, or impurities.
Q2: Are there general trends for which ligands are best to prevent dehalogenation?
A2: Yes, generally, bulky and electron-rich monodentate phosphine ligands are preferred. These ligands promote the reductive elimination step of the catalytic cycle, which is the desired product-forming step, and can sterically hinder the approach of small hydride donors that lead to dehalogenation. Examples include the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) and bulky dialkylphosphines. N-heterocyclic carbenes (NHCs) are also a good class of ligands to screen.
Q3: How does the choice of halide (Cl, Br, I) affect the likelihood of dehalogenation?
A3: The reactivity of aryl halides in oxidative addition to palladium(0) generally follows the trend I > Br > Cl. While aryl iodides are more reactive, they can also be more prone to dehalogenation in some cases. Aryl bromides often offer a good balance of reactivity and stability. Aryl chlorides are less reactive and often require more specialized catalytic systems, but they can be less susceptible to dehalogenation.
Q4: Can microwave heating help reduce dehalogenation?
A4: Yes, microwave irradiation can be a useful tool. By rapidly heating the reaction mixture, it can significantly shorten reaction times. This can lead to higher yields of the desired product by minimizing the time for side reactions, including dehalogenation, to occur.[3]
Data Presentation
The following tables summarize the general influence of various reaction parameters on the prevention of dehalogenation in palladium-catalyzed cross-coupling reactions.
Table 1: Influence of Ligand Choice on Dehalogenation
| Ligand Type | General Characteristics | Expected Impact on Dehalogenation | Examples |
| Bulky, Electron-Rich Monodentate Phosphines | High steric bulk, strong electron-donating ability | Low (promotes reductive elimination) | XPhos, SPhos, RuPhos, t-Bu₃P |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Low to Medium (can be very effective) | IPr, IMes |
| Bidentate Phosphines | Chelation to the metal center | Medium to High (can sometimes favor dehalogenation) | dppf, BINAP |
| Simple Monodentate Phosphines | Less bulky and electron-rich | High (often less effective at preventing dehalogenation) | PPh₃, P(o-tol)₃ |
Table 2: Influence of Solvent and Base on Dehalogenation
| Parameter | Condition | Rationale |
| Solvent | Toluene, CPME | Non-polar, aprotic; can minimize side reactions. |
| Dioxane, THF | Ethereal solvents; can sometimes be a source of hydrides, leading to more dehalogenation. | |
| Base | K₃PO₄, Cs₂CO₃ | Weaker inorganic bases; less likely to promote side reactions. |
| NaOtBu, LiHMDS | Strong alkoxide or amide bases; can be very effective but may also increase dehalogenation. | |
| Na₂CO₃, K₂CO₃ | Common inorganic bases; effectiveness varies with the specific reaction. |
Experimental Protocols
The following are general experimental protocols that can be adapted for reactions with this compound, incorporating strategies to minimize dehalogenation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and a magnetic stir bar.
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Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
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Solvent and Base Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.) and the degassed solvent (e.g., toluene).
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Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
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Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., K₃PO₄, 1.5 equiv.) to an oven-dried reaction vessel.
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Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., toluene).
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Inert Atmosphere: Seal the vessel. If not working in a glovebox, purge with an inert gas.
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Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 90-110 °C) until complete conversion of the starting material.
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Work-up and Purification: Follow steps 6 and 7 from the Suzuki-Miyaura protocol.
Protocol 3: General Procedure for Grignard Reagent Formation
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Preparation: Place magnesium turnings (1.2 equiv.) in an oven-dried flask equipped with a reflux condenser and a dropping funnel, all under an inert atmosphere. Add a small crystal of iodine.
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Solvent Addition: Add a portion of anhydrous diethyl ether or THF to cover the magnesium.
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Initiation: Add a small amount of a solution of this compound (1.0 equiv.) in anhydrous ether/THF to the dropping funnel and add it to the magnesium. The reaction should start, as indicated by bubbling and a color change. If not, gently warm the flask or add another small iodine crystal.
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Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
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Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting Grignard reagent is a grayish solution and should be used immediately.
Visualizations
Catalytic Cycle and Dehalogenation Pathway
Caption: Catalytic cycle for Suzuki coupling showing the desired pathway and the competing dehalogenation side reaction.
Workflow for Optimizing Reaction Conditions
Caption: A logical workflow for optimizing a cross-coupling reaction to minimize dehalogenation.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts when encountering dehalogenation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Palladium Catalysis for 2-Bromo-4'-isopropylbenzophenone Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of palladium-catalyzed coupling reactions involving the sterically hindered substrate, 2-Bromo-4'-isopropylbenzophenone.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed coupling of this compound giving low yields?
A1: Low yields with this sterically hindered substrate can stem from several factors:
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Inefficient Oxidative Addition: The bulky isopropylbenzophenone moiety can hinder the initial oxidative addition of the palladium(0) catalyst to the C-Br bond. Using electron-rich and sterically bulky phosphine ligands can promote this step.
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Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Ensure all reagents and solvents are properly degassed, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Impurities in the starting materials can also poison the catalyst.
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A thorough optimization of these parameters is often necessary for challenging substrates.
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Side Reactions: Protodeboronation of the boronic acid (in Suzuki coupling) or homocoupling of the starting materials can consume reactants and reduce the yield of the desired product.
Q2: What is the best palladium precatalyst to use for this type of coupling?
A2: While there is no single "best" precatalyst, modern palladacycle precatalysts, such as those from the Buchwald and PEPPSI™ families, are often more reliable and efficient for generating the active Pd(0) catalyst, especially for complex substrates. They offer greater stability and can lead to more consistent results compared to traditional sources like Pd(OAc)2 or Pd2(dba)3.
Q3: How do I choose the right ligand for my reaction?
A3: The ligand choice is crucial for success. For sterically hindered substrates like this compound, consider the following:
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Electron-rich ligands: These increase the electron density on the palladium center, which can facilitate the rate-limiting oxidative addition step.
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Bulky ligands: Sterically demanding ligands can promote reductive elimination, the final step that forms the product, and can also prevent the formation of inactive palladium dimers.
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Commonly used ligands for hindered substrates: Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are often effective.
Q4: Can I run the reaction open to the air?
A4: It is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to lower yields or complete reaction failure. Proper degassing of solvents and reagents is a critical step.
Q5: My reaction turns black. What does this mean?
A5: The formation of a black precipitate, often referred to as "palladium black," usually indicates the decomposition of the palladium catalyst. This can be caused by:
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High reaction temperatures.
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Presence of oxygen or other oxidizing impurities.
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An inappropriate ligand that fails to stabilize the palladium species throughout the catalytic cycle.
While a color change to dark brown or black is common and does not always signify complete failure, a significant amount of black precipitate is a strong indicator of catalyst decomposition.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no conversion of this compound.
| Potential Cause | Troubleshooting Step |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos). Increase catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). |
| Poor Solubility of Base | Select a base that is soluble in the reaction medium. For example, Cs2CO3 or K3PO4 are often effective. |
| Protodeboronation of Boronic Acid | Use a milder base. Ensure the boronic acid is of high purity and consider using boronate esters (e.g., pinacol esters) which can be more stable. |
| Catalyst Deactivation | Thoroughly degas all solvents and reagents. Use a reliable palladium precatalyst. |
Heck Coupling
Issue: Poor reactivity or formation of side products.
| Potential Cause | Troubleshooting Step |
| Sluggish Reaction | Increase the reaction temperature. Consider using a more stable and electron-donating ligand. |
| Olefin Isomerization | The choice of ligand can influence isomerization. Screen different phosphine ligands to control the desired regioselectivity. |
| Steric Hindrance | Increase catalyst loading. Use a less sterically hindered olefin if the reaction design allows. |
Buchwald-Hartwig Amination
Issue: Low yield of the desired arylamine.
| Potential Cause | Troubleshooting Step |
| Weak Base | A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are common choices. |
| Ligand Incompatibility | Bidentate phosphine ligands like BINAP or DPPF, or bulky monophosphine ligands from the Buchwald portfolio are often effective. |
| Amine Reactivity | Primary amines are generally more reactive than secondary amines. For less reactive amines, more forcing conditions (higher temperature, longer reaction time) may be needed. |
Sonogashira Coupling
Issue: Failure to form the C-C bond with the terminal alkyne.
| Potential Cause | Troubleshooting Step |
| Copper Co-catalyst Issues | Ensure the copper(I) source (e.g., CuI) is fresh and of high quality. Some modern protocols allow for copper-free conditions, which can be explored if copper is suspected to be problematic. |
| Base Incompatibility | An amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous. |
| Homocoupling of Alkyne (Glaser coupling) | This side reaction can be minimized by running the reaction under strictly anaerobic conditions and at lower temperatures. |
Data Presentation
The following tables provide representative starting conditions for the palladium-catalyzed coupling of sterically hindered aryl bromides. These should be considered as a starting point for optimization for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Parameter | Condition | Notes |
| Palladium Precatalyst | XPhos Pd G3 (2-5 mol%) | Buchwald precatalysts are often effective for hindered substrates. |
| Ligand | XPhos (if not using a precatalyst) | Electron-rich, bulky ligands are preferred. |
| Base | K3PO4 (2-3 equiv.) | A strong, soluble inorganic base is generally a good choice. |
| Solvent | Toluene/H2O or Dioxane/H2O (e.g., 10:1) | A mixture of an organic solvent and water is common. |
| Temperature | 80-110 °C | Higher temperatures are often required for hindered substrates. |
| Reactant Ratio | Aryl Boronic Acid (1.2-1.5 equiv.) | A slight excess of the boronic acid is typical. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Parameter | Condition | Notes |
| Palladium Precatalyst | [Pd(allyl)Cl]2 (1-2 mol%) with a suitable ligand | A versatile precatalyst. |
| Ligand | t-BuXPhos (2-4 mol%) | Bulky biarylphosphine ligands are highly effective. |
| Base | NaOt-Bu or LiOt-Bu (1.2-1.5 equiv.) | A strong, non-nucleophilic base is crucial. |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 100-120 °C | Elevated temperatures are often necessary. |
| Reactant Ratio | Amine (1.2-1.5 equiv.) | A slight excess of the amine is common. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
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Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K3PO4, 2.0 equiv.).
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Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).
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Solvent Addition: Add the degassed solvent system (e.g., toluene and water, 10:1 v/v) via syringe.
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Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
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Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
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Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., [Pd(allyl)Cl]2, 0.01 equiv.), the ligand (e.g., t-BuXPhos, 0.02 equiv.), and the base (e.g., NaOt-Bu, 1.2 equiv.) to an oven-dried Schlenk tube.
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Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
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Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
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Reaction: Seal the tube and heat in a preheated oil bath at the desired temperature (e.g., 110 °C) with stirring for the required time (e.g., 12-24 hours).
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Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Substitution of 2-Bromo-4'-isopropylbenzophenone
Welcome to the technical support center for synthetic chemists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the nucleophilic substitution of the sterically hindered substrate, 2-Bromo-4'-isopropylbenzophenone. The bulky benzoyl group ortho to the bromine atom significantly impedes classical nucleophilic aromatic substitution (SNAr) reactions. This guide focuses on modern palladium- and copper-catalyzed cross-coupling methodologies that have proven effective in overcoming this steric barrier.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the nucleophilic substitution of this compound.
Low or No Product Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds. However, the steric hindrance in this compound can lead to low conversion.
dot
refining reaction conditions for the synthesis of 2-Bromo-4'-isopropylbenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-4'-isopropylbenzophenone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Friedel-Crafts acylation of cumene with 2-bromobenzoyl chloride.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in this Friedel-Crafts acylation can stem from several factors. Here's a systematic approach to troubleshooting:
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Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present will deactivate the catalyst, halting the reaction.
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Solution: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Inactive Catalyst: The quality of the aluminum chloride is crucial. Old or improperly stored AlCl₃ may be partially hydrolyzed.
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Solution: Use a fresh, unopened container of anhydrous AlCl₃. Briefly grinding the AlCl₃ in a dry mortar and pestle before use can expose a fresh reactive surface.
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Insufficient Catalyst: A stoichiometric amount of AlCl₃ is required because it complexes with the product ketone.
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Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (2-bromobenzoyl chloride).
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Suboptimal Reaction Temperature: The reaction temperature affects the rate and selectivity.
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Solution: The reaction is typically started at a low temperature (0-5 °C) during the addition of the acyl chloride to control the initial exothermic reaction and then gradually warmed to room temperature or slightly heated to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Poor Quality Reagents: Impurities in cumene or 2-bromobenzoyl chloride can interfere with the reaction.
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Solution: Use high-purity, freshly distilled reagents if necessary.
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Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are these and how can I minimize them?
A2: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, byproduct formation can still occur.
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Isomer Formation: Acylation of cumene can potentially lead to ortho- and meta-isomers, although the para-isomer is sterically and electronically favored.
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Solution: Maintaining a lower reaction temperature can enhance the selectivity for the para-product.
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Deacylation or Rearrangement: While less common for acylation, at higher temperatures, the product might undergo side reactions.
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Solution: Avoid excessive heating and prolonged reaction times once the starting material is consumed (as monitored by TLC).
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Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction.
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Solution: Refer to the solutions for low yield in Q1, particularly regarding catalyst activity and reaction time/temperature.
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Q3: The work-up procedure is messy, and I'm having trouble isolating the pure product. What is the recommended work-up and purification strategy?
A3: A proper work-up is critical for obtaining a clean product.
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Quenching the Reaction: The reaction must be carefully quenched to decompose the aluminum chloride complex.
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Recommended Procedure: Slowly and carefully pour the reaction mixture onto crushed ice, followed by the addition of concentrated hydrochloric acid. This will break down the aluminum complexes and move the aluminum salts into the aqueous layer.
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Emulsion Formation during Extraction: Emulsions can form during the extraction with an organic solvent.
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Solution: Add a small amount of brine (saturated NaCl solution) to help break up the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary.
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-
Acidic Impurities: The crude product may contain acidic impurities from the work-up or hydrolysis of the acyl chloride.
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Solution: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acids. Be cautious of gas evolution (CO₂). Follow this with a wash with brine.[1]
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Purification: The crude product will likely require further purification.
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Recommended Methods:
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Recrystallization: This is often the most effective method for obtaining highly pure crystalline product. A solvent system such as ethanol or a mixture of hexanes and ethyl acetate can be explored.
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Column Chromatography: If recrystallization is ineffective or if isomers are present, silica gel column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) is recommended.
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Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques should be used for characterization:
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Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
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Melting Point: A sharp melting point close to the literature value indicates high purity.
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Spectroscopy:
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¹H NMR: To confirm the structure by observing the characteristic peaks for the aromatic protons and the isopropyl group.
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¹³C NMR: To confirm the number and types of carbon atoms in the molecule.
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IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.
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Mass Spectrometry: To determine the molecular weight of the product.
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Data Presentation
Table 1: Reactant Properties and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Molar Equivalents |
| Cumene | 120.19 | 0.862 | Excess (Solvent) |
| 2-Bromobenzoyl Chloride | 219.48 | ~1.6 | 1.0 |
| Anhydrous AlCl₃ | 133.34 | - | 1.1 - 1.3 |
Table 2: Typical Reaction Conditions and Expected Outcome
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours |
| Solvent | Cumene (can also use an inert solvent like Dichloromethane) |
| Expected Yield | 70 - 90% |
| Appearance of Product | Off-white to pale yellow solid |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
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Cumene (Isopropylbenzene)
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2-Bromobenzoyl chloride
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Anhydrous Aluminum Chloride (AlCl₃)
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Dichloromethane (DCM, anhydrous, optional solvent)
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Crushed Ice
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Concentrated Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Saturated Sodium Chloride Solution (Brine)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethanol (for recrystallization)
Procedure:
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Reaction Setup:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).
-
Add an excess of cumene to act as both the reactant and solvent. If using an external solvent, add anhydrous dichloromethane.
-
Cool the flask to 0-5 °C in an ice bath.
-
-
Addition of Acyl Chloride:
-
Dissolve 2-bromobenzoyl chloride (1.0 eq) in a small amount of cumene or anhydrous DCM and add it to the dropping funnel.
-
Add the 2-bromobenzoyl chloride solution dropwise to the stirred suspension of AlCl₃ in cumene over 30-60 minutes, maintaining the temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with:
-
Water (2 x 50 mL)
-
Saturated NaHCO₃ solution (2 x 50 mL) (Caution: CO₂ evolution)
-
Brine (1 x 50 mL)
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Workup and Isolation of Polar Products from 2-Bromo-4'-isopropylbenzophenone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup and isolation of polar products from reactions involving 2-Bromo-4'-isopropylbenzophenone.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the workup and isolation of polar products.
Issue 1: Formation of a Persistent Emulsion During Aqueous Workup
Q: I am performing an aqueous workup after a reaction with this compound, and a stable emulsion has formed between the organic and aqueous layers, making separation impossible. What should I do?
A: Emulsion formation is a common issue, especially when dealing with polar products that can act as surfactants. Here is a step-by-step guide to break the emulsion:
Initial Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-15 minutes. Sometimes, emulsions break on their own with time.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking during the extraction. This minimizes the mechanical energy that contributes to emulsion formation.
If the Emulsion Persists:
-
Increase the Ionic Strength of the Aqueous Layer: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase, often forcing the organic components out and breaking the emulsion.
-
Change the pH: If your product is acidic or basic, adjusting the pH of the aqueous layer with dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) can help. This will change the ionization state of your product and may reduce its surfactant-like properties.
-
Solvent Addition:
-
Add a small amount of a different organic solvent with a different polarity, such as a few milliliters of methanol or ethanol, to the separatory funnel and swirl gently.
-
If you are using a low-density organic solvent (e.g., diethyl ether, ethyl acetate), adding a higher-density solvent (e.g., dichloromethane, chloroform) can sometimes help to break the emulsion.
-
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion, although it may require washing the filter cake with additional organic solvent to recover all of your product.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
Issue 2: Poor Recovery of a Polar Product from the Organic Layer
Q: I believe my polar product is not being efficiently extracted into the organic layer, leading to low yields. How can I improve the extraction efficiency?
A: Polar products often have some solubility in the aqueous phase, leading to poor partitioning into standard organic solvents. Consider the following strategies:
-
Solvent Choice: Standard non-polar solvents like hexanes are often poor choices for extracting polar compounds. Switch to a more polar organic solvent for your extraction.
| Solvent System | Polarity | Notes |
| Diethyl Ether | Low-Medium | Good for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | Medium | A versatile solvent for a wide range of polarities. |
| Dichloromethane (DCM) | Medium | Effective for many polar compounds. |
| Chloroform/Isopropanol (3:1) | High | An excellent, highly polar extraction solvent mixture for pulling very polar compounds out of the aqueous phase. |
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. Three to five extractions are typically sufficient to ensure good recovery.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This decreases the solubility of organic compounds in the aqueous phase and promotes their transfer into the organic layer.
-
pH Adjustment: If your product has an acidic or basic functional group, ensure the pH of the aqueous layer is adjusted to suppress its ionization.
-
For acidic products (e.g., carboxylic acids, phenols), adjust the pH to be at least 2 units below the pKa of your compound (typically pH < 4).
-
For basic products (e.g., amines), adjust the pH to be at least 2 units above the pKa of the conjugate acid (typically pH > 9).
-
Issue 3: Difficulty in Purifying a Polar Product by Column Chromatography
Q: My polar product is streaking badly on the silica gel column, and I am getting poor separation from impurities. What can I do to improve the chromatography?
A: Streaking on silica gel is a common problem with polar compounds, often due to strong interactions with the stationary phase. Here are some solutions:
-
Solvent System Modification:
-
Increase Polarity Gradually: Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to move the compound down the column more effectively and reduce tailing.
-
Add a Modifier:
-
For acidic compounds , add a small amount of acetic acid or formic acid (0.1-1%) to the eluent. This helps to keep the compound protonated and reduces its interaction with the silica.
-
For basic compounds , add a small amount of triethylamine or ammonia (0.1-1%) to the eluent to prevent strong adsorption to the acidic silica gel.
-
For very polar neutral compounds, adding a small amount of methanol to a dichloromethane or ethyl acetate eluent can significantly improve the chromatography.
-
-
-
Choice of Stationary Phase:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18-functionalized silica gel) may be more suitable. In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and elute with a decreasing polarity gradient.
-
Alumina: For basic compounds, basic alumina can be a better choice than silica gel as it is less acidic.
-
-
Sample Loading:
-
Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting dry powder can then be carefully loaded onto the top of your column. This often results in sharper bands and better separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely polar products from reactions of this compound?
A1: Depending on the reaction conditions, several types of polar products can be formed. Common examples include:
-
Tertiary Alcohols: From Grignard or organolithium reactions, where a nucleophile adds to the carbonyl group. These are often highly polar.
-
Diols: From reduction of the carbonyl group and subsequent reactions.
-
Phenols: If the reaction conditions facilitate hydroxylation of one of the aromatic rings.
-
Carboxylic Acids: For example, through oxidation of the isopropyl group or through a Grignard reaction with CO2 followed by workup.
Q2: I have a polar, crystalline product that is difficult to recrystallize. What solvents should I try?
A2: Finding a suitable recrystallization solvent for polar compounds can be challenging. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Single Solvent Systems: Try polar solvents like ethanol, methanol, isopropanol, acetone, or ethyl acetate. Water can also be a good solvent for very polar compounds.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system is often the solution. Dissolve your compound in a minimum amount of a "good" (high solubility) hot solvent, and then add a "bad" (low solubility) "anti-solvent" dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly. Common mixed solvent systems for polar compounds include:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
Q3: How can I remove a very polar byproduct from my less polar desired product?
A3: An acid-base extraction can be very effective if the byproduct has an acidic or basic functional group that your desired product lacks.
-
To remove an acidic byproduct (e.g., a carboxylic acid or phenol): Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO3 solution). The acidic byproduct will be deprotonated and dissolve in the aqueous layer. You can then re-acidify the aqueous layer to recover the byproduct if needed.
-
To remove a basic byproduct (e.g., an amine): Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic byproduct will be protonated and move into the aqueous layer.
If the byproduct is neutral, column chromatography is typically the best approach.
Experimental Protocols & Workflows
Below are generalized experimental protocols for the workup and isolation of hypothetical polar products derived from this compound.
Protocol 1: Workup and Isolation of a Polar Tertiary Alcohol
This protocol is applicable following a Grignard or similar organometallic addition to the carbonyl group of this compound.
Caption: Workflow for the isolation of a polar tertiary alcohol.
Protocol 2: Workup and Isolation of a Polar Carboxylic Acid
This protocol is suitable for reactions that result in the formation of a carboxylic acid derivative, for example, after carboxylation of a Grignard reagent derived from this compound.
Caption: Workflow for the isolation of a polar carboxylic acid.
Protocol 3: Workup and Isolation of a Polar Phenolic Product
This protocol is designed for the isolation of a phenolic product, which may have been formed through a hydroxylation reaction.
Caption: Workflow for the isolation of a polar phenolic product.
Validation & Comparative
validation of 2-Bromo-4'-isopropylbenzophenone reaction products by ¹H NMR and mass spectrometry
This guide provides a comprehensive comparison of the analytical data used to validate the synthesis of 2-Bromo-4'-isopropylbenzophenone. It is intended for researchers, scientists, and professionals in drug development who rely on precise characterization of chemical compounds. The primary methods discussed are ¹H NMR and Mass Spectrometry, with supporting experimental data and protocols to aid in the identification of the target compound and potential isomeric impurities.
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction between 2-bromobenzoyl chloride and cumene (isopropylbenzene). While this reaction is generally regioselective for the para position due to steric and electronic effects, the formation of an ortho-isomer (2-Bromo-2'-isopropylbenzophenone) is a potential outcome. This guide focuses on distinguishing the desired para-product from this key isomeric impurity.
Caption: Workflow for the synthesis and validation of this compound.
¹H NMR Spectroscopy Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule, including the substitution patterns on aromatic rings. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide a unique fingerprint for a given isomer.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals. Chemical shifts are reported in parts per million (ppm).
Comparative ¹H NMR Data
The key to distinguishing between the para and ortho isomers lies in the symmetry and chemical environment of the aromatic protons on the isopropyl-substituted ring.
| Assignment | This compound (Para-Isomer) | 2-Bromo-2'-isopropylbenzophenone (Ortho-Isomer) |
| Isopropyl -CH₃ | δ ~1.28 ppm (d, 6H, J ≈ 6.9 Hz) | δ ~1.20 ppm (d, 6H, J ≈ 6.8 Hz) |
| Isopropyl -CH | δ ~3.00 ppm (sept, 1H, J ≈ 6.9 Hz) | δ ~3.25 ppm (sept, 1H, J ≈ 6.8 Hz) |
| Aromatic Protons | δ ~7.35 ppm (d, 2H, J ≈ 8.2 Hz, H-3'/5')δ ~7.70 ppm (d, 2H, J ≈ 8.2 Hz, H-2'/6') | δ ~7.20-7.60 ppm (m, 4H, complex multiplet) |
| Bromo-Aromatic | δ ~7.30-7.80 ppm (m, 4H, complex multiplet) | δ ~7.30-7.80 ppm (m, 4H, complex multiplet) |
Interpretation:
-
Para-Isomer: The para-substitution results in a symmetrical isopropyl-substituted ring. This leads to a clean AA'BB' system, which appears as two distinct doublets for the aromatic protons, each integrating to 2H.
-
Ortho-Isomer: The ortho-substitution breaks this symmetry, resulting in four unique aromatic protons on that ring. Their signals would overlap and appear as a complex, difficult-to-resolve multiplet. The steric hindrance in the ortho-isomer may also cause a noticeable downfield shift in the isopropyl -CH proton.
Mass Spectrometry Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and can help elucidate the structure through analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Utilize Electrospray Ionization (ESI) or Electron Ionization (EI) to generate ions.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a Time-of-Flight (TOF) or Quadrupole detector.
-
Data Acquisition: Record the mass spectrum, noting the molecular ion peak and major fragment ions.
Comparative Mass Spectrometry Data
While both isomers have the same molecular formula (C₁₆H₁₅BrO) and therefore the same molecular weight, their fragmentation patterns under EI conditions can show subtle differences. The most definitive feature is the isotopic pattern of the molecular ion.
| Feature | Expected Observation (for both isomers) | Interpretation |
| Molecular Ion (M⁺) | m/z ≈ 302 and 304 | Confirms the molecular formula. The two peaks appear in an approximate 1:1 ratio due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
| Key Fragment 1 | m/z ≈ 223 | Corresponds to the loss of a bromine radical ([M-Br]⁺). |
| Key Fragment 2 | m/z ≈ 259 and 261 | Corresponds to the loss of the isopropyl group ([M-C₃H₇]⁺). |
| Key Fragment 3 | m/z ≈ 183 | Corresponds to the 2-bromobenzoyl cation ([BrC₆H₄CO]⁺). |
| Key Fragment 4 | m/z ≈ 147 | Corresponds to the isopropylbenzoyl cation ([ (CH₃)₂CHC₆H₄CO]⁺). |
Interpretation:
The primary utility of mass spectrometry in this context is the confirmation of the molecular weight and elemental composition (presence of one bromine atom). While the major fragmentation pathways are likely to be similar for both isomers, the relative abundances of the fragment ions might differ due to the varying steric strain in the ortho-isomer, potentially favoring certain fragmentation routes. However, ¹H NMR is the more definitive technique for distinguishing between these specific positional isomers.
By combining the clear structural insights from ¹H NMR with the molecular weight confirmation from mass spectrometry, researchers can confidently validate the successful synthesis of the desired this compound product and rule out the presence of significant isomeric impurities.
Spectroscopic Comparison of 2-Bromo-4'-isopropylbenzophenone and its Grignard Reaction Intermediates
This guide provides a detailed spectroscopic comparison of 2-Bromo-4'-isopropylbenzophenone with its synthetic precursors and intermediates. The data presented is essential for researchers in chemical synthesis and drug development for reaction monitoring, quality control, and structural verification. The chosen synthetic pathway involves a Grignard reaction between 4-isopropylphenylmagnesium bromide (formed from 1-bromo-4-isopropylbenzene) and 2-bromobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the target ketone.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (Infrared, ¹H NMR, ¹³C NMR, and Mass Spectrometry) for the starting materials, the intermediate alcohol, and the final product. This allows for a clear, side-by-side comparison of the changes in spectral features as the reaction progresses.
Table 1: Infrared (IR) Spectroscopy Data
| Compound Name | Key IR Absorptions (cm⁻¹) | Functional Group |
| 2-Bromobenzaldehyde | ~1700 (s) | C=O (Aldehyde) |
| ~2850, ~2750 (w) | C-H (Aldehyde) | |
| ~3060 (m) | C-H (Aromatic) | |
| ~750 (s) | C-Br | |
| 1-Bromo-4-isopropylbenzene | ~2960 (s) | C-H (Alkyl) |
| ~3040 (m) | C-H (Aromatic) | |
| ~825 (s) | C-H (Aromatic, p-disubstituted) | |
| ~550 (s) | C-Br | |
| (2-Bromophenyl)(4-isopropylphenyl)methanol | ~3400 (br) | O-H (Alcohol) |
| ~2960 (s) | C-H (Alkyl) | |
| ~3060 (m) | C-H (Aromatic) | |
| ~1050 (s) | C-O (Secondary Alcohol) | |
| ~750 (s) | C-Br | |
| This compound | ~1665 (s) | C=O (Ketone) |
| ~2960 (s) | C-H (Alkyl) | |
| ~3060 (m) | C-H (Aromatic) | |
| ~750 (s) | C-Br |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound Name | Aromatic Protons | Alkyl Protons | Other Protons |
| 2-Bromobenzaldehyde[1] | ~7.4-7.9 (m, 4H) | - | ~10.3 (s, 1H, CHO) |
| 1-Bromo-4-isopropylbenzene | ~7.1-7.4 (m, 4H) | ~1.2 (d, 6H, CH₃), ~2.9 (sept, 1H, CH) | - |
| (2-Bromophenyl)(4-isopropylphenyl)methanol (Predicted) | ~7.1-7.6 (m, 8H) | ~1.2 (d, 6H, CH₃), ~2.9 (sept, 1H, CH) | ~5.8 (s, 1H, CH-OH), ~2.5 (d, 1H, OH) |
| This compound (Predicted) | ~7.2-7.8 (m, 8H) | ~1.2 (d, 6H, CH₃), ~2.9 (sept, 1H, CH) | - |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound Name | Aromatic Carbons | Alkyl Carbons | Other Carbons |
| 2-Bromobenzaldehyde[2][3] | ~127-136 | - | ~191 (C=O) |
| 1-Bromo-4-isopropylbenzene[4] | ~120-150 | ~24 (CH₃), ~34 (CH) | - |
| (2-Bromophenyl)(4-isopropylphenyl)methanol (Predicted) | ~125-145 | ~24 (CH₃), ~34 (CH) | ~75 (CH-OH) |
| This compound (Predicted) | ~128-142 | ~24 (CH₃), ~34 (CH) | ~196 (C=O) |
Table 4: Mass Spectrometry Data (m/z)
| Compound Name | Molecular Ion (M⁺) | Key Fragments |
| 2-Bromobenzaldehyde[5][6] | 184/186 (approx. 1:1) | 183/185 ([M-H]⁺), 155/157 ([M-CHO]⁺), 105, 77 |
| 1-Bromo-4-isopropylbenzene[4][7] | 198/200 (approx. 1:1) | 183/185 ([M-CH₃]⁺), 119, 91 |
| (2-Bromophenyl)(4-isopropylphenyl)methanol | 304/306 (approx. 1:1) | 289/291 ([M-CH₃]⁺), 225/227, 183/185, 119 |
| This compound | 302/304 (approx. 1:1) | 287/289 ([M-CH₃]⁺), 223, 183/185, 119 |
Experimental Protocols
A general procedure for the synthesis of this compound via a Grignard reaction followed by oxidation is outlined below.
1. Synthesis of (2-Bromophenyl)(4-isopropylphenyl)methanol (Grignard Reaction)
-
Materials: 1-Bromo-4-isopropylbenzene, Magnesium turnings, Anhydrous diethyl ether, 2-Bromobenzaldehyde, Saturated aqueous ammonium chloride solution.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings are placed.
-
A solution of 1-bromo-4-isopropylbenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (4-isopropylphenylmagnesium bromide).
-
Once the Grignard reagent has formed, a solution of 2-bromobenzaldehyde in anhydrous diethyl ether is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude (2-bromophenyl)(4-isopropylphenyl)methanol. The product can be purified by column chromatography.
-
2. Synthesis of this compound (Oxidation)
-
Materials: (2-Bromophenyl)(4-isopropylphenyl)methanol, Pyridinium chlorochromate (PCC), Anhydrous dichloromethane, Celite.
-
Procedure: [5]
-
To a solution of (2-bromophenyl)(4-isopropylphenyl)methanol in anhydrous dichloromethane, Celite is added.
-
Pyridinium chlorochromate (PCC) is added in one portion to the stirred suspension at room temperature.[5]
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
-
3. Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Liquid samples are analyzed as a thin film on NaCl plates, and solid samples are analyzed as KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Visualizing the Reaction Pathway
The following diagram illustrates the synthetic route from the starting materials to the final product, highlighting the key intermediate.
Caption: Synthetic pathway for this compound.
References
- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
confirming the regioselectivity of substitution reactions on 2-Bromo-4'-isopropylbenzophenone
For researchers and professionals in drug development and organic synthesis, understanding the regioselectivity of substitution reactions on complex molecules like 2-Bromo-4'-isopropylbenzophenone is paramount for efficient and predictable synthesis of target compounds. This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions, offering insights into their mechanisms, typical experimental conditions, and expected outcomes.
While specific experimental data on this compound is limited in the available literature, this guide draws upon established principles and data from analogous 2-halobenzophenones and other aryl halides to provide a predictive framework. The substitution reactions—Buchwald-Hartwig amination, Suzuki coupling, Heck reaction, and Sonogashira coupling—are pivotal in forming new carbon-nitrogen and carbon-carbon bonds at the ortho-position to the carbonyl group.
Performance Comparison of Key Substitution Reactions
The choice of reaction is dictated by the desired substituent to be introduced. Below is a comparative summary of these reactions, highlighting their key features.
| Reaction Type | Bond Formed | Typical Nucleophile/Reagent | Key Advantages | Potential Limitations |
| Buchwald-Hartwig Amination | C-N | Primary or secondary amines, amides | Wide substrate scope, good functional group tolerance.[1] | Catalyst poisoning by certain functional groups, potential for side reactions.[2] |
| Suzuki Coupling | C-C (Aryl/Vinyl) | Organoboron compounds (boronic acids, esters) | Mild reaction conditions, low toxicity of reagents, commercially available starting materials.[3] | Potential for homocoupling side products. |
| Heck Reaction | C-C (Alkenyl) | Alkenes | Good for forming substituted alkenes, often with high stereoselectivity.[4][5] | Regioselectivity can be an issue with unsymmetrical alkenes. |
| Sonogashira Coupling | C-C (Alkynyl) | Terminal alkynes | Direct introduction of an alkyne moiety, can be performed under mild, copper-free conditions.[6][7] | Requires a terminal alkyne, potential for homocoupling of the alkyne. |
Experimental Protocols: A General Framework
Detailed experimental protocols are crucial for reproducibility. While specific conditions for this compound require optimization, the following provides a general methodology for each reaction type based on established procedures for similar substrates.
General Procedure for Buchwald-Hartwig Amination
Developed by Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed reaction is a cornerstone for C-N bond formation.[1]
-
Reaction Setup: To an oven-dried Schlenk tube is added this compound (1.0 equiv), the desired amine or amide (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
Reaction Execution: The mixture is stirred at a specified temperature (typically 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between organohalides and organoboron compounds.[3]
-
Reaction Setup: A mixture of this compound (1.0 equiv), the corresponding boronic acid or ester (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) is placed in a reaction flask.
-
Solvent Addition: A degassed solvent system, often a mixture of an organic solvent and water (e.g., toluene/H₂O or dioxane/H₂O), is added.
-
Reaction Execution: The reaction is heated to a temperature typically ranging from 80 to 100 °C under an inert atmosphere and stirred until completion.
-
Work-up and Purification: The mixture is cooled, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.
General Procedure for Heck Reaction
Named after Richard F. Heck, this reaction involves the coupling of an unsaturated halide with an alkene.[4]
-
Reaction Setup: In a reaction vessel, this compound (1.0 equiv), the alkene (1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) are combined.
-
Solvent Addition: Anhydrous, polar aprotic solvent such as DMF or NMP is added.
-
Reaction Execution: The mixture is heated, typically between 80 and 140 °C, under an inert atmosphere until the reaction is complete.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The final product is obtained after purification by chromatography or recrystallization.
General Procedure for Sonogashira Coupling
This reaction, developed by Kenkichi Sonogashira, is a powerful tool for the synthesis of arylalkynes.[8]
-
Reaction Setup: this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) are added to a flask.
-
Solvent and Base Addition: A suitable solvent (e.g., THF or DMF) and a base (e.g., Et₃N or iPr₂NH) are added. The base often serves as the solvent as well.
-
Reaction Execution: The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere.
-
Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt. The filtrate is concentrated, and the residue is purified by column chromatography.
Factors Influencing Regioselectivity
The regioselectivity of these substitution reactions on this compound is primarily directed to the carbon atom bearing the bromine atom. This is due to the mechanism of palladium-catalyzed cross-coupling reactions, which proceeds via oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The electronic and steric environment of the molecule can influence the rate of this oxidative addition.
Experimental Workflow
A typical workflow for performing and analyzing these substitution reactions is outlined below. This systematic approach ensures reliable and reproducible results.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
evaluating the performance of different phosphine ligands in 2-Bromo-4'-isopropylbenzophenone cross-coupling
In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have emerged as powerful tools for this purpose. The success of these transformations is often critically dependent on the choice of the phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. This guide provides a comparative evaluation of the performance of different phosphine ligands in the cross-coupling of 2-Bromo-4'-isopropylbenzophenone, a sterically hindered ketone building block.
Performance Comparison of Phosphine Ligands
The choice of phosphine ligand significantly impacts the yield and efficiency of cross-coupling reactions involving sterically hindered substrates like this compound. The ideal ligand should promote oxidative addition of the aryl bromide to the palladium center and facilitate the subsequent transmetalation and reductive elimination steps while minimizing side reactions.
Based on established principles in cross-coupling catalysis, a selection of commercially available phosphine ligands can be evaluated for their potential efficacy in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The expected trend in performance is summarized in the table below.
| Ligand Name (Acronym) | Structure | Key Features | Expected Yield |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich biarylphosphine. Generally excellent for sterically hindered substrates. | High |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky and electron-rich biarylphosphine. Often provides high turnover numbers. | High |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos with isopropoxy groups, offering a balance of steric bulk and electron-donating ability. | High |
| BrettPhos | (2-Biphenyl)di-tert-butylphosphine | Bulky tert-butyl groups provide significant steric hindrance. | Moderate to High |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | Less sterically bulky and electron-rich compared to biarylphosphines. May be less effective for hindered substrates. | Low to Moderate |
Note: The expected yields are qualitative and based on the general performance of these ligands in similar cross-coupling reactions. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
The following are detailed, representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of this compound. These protocols are based on general procedures for similar substrates and should be optimized for the specific reaction.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a typical procedure for the C-C bond formation between this compound and phenylboronic acid using a palladium/phosphine ligand catalyst system.
Diagram of the Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-4'-isopropylbenzophenone.
Buchwald-Hartwig Amination of this compound with Aniline
This protocol outlines a general procedure for the C-N bond formation between this compound and aniline.
Diagram of the Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and the phosphine ligand (0.024 mmol, 2.4 mol%) to an oven-dried reaction vessel.
-
Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol).
-
Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(phenylamino)-4'-isopropylbenzophenone.
Conclusion
The selection of an appropriate phosphine ligand is a critical parameter for the successful cross-coupling of sterically demanding substrates like this compound. While direct comparative data is limited, insights from analogous systems suggest that bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos are likely to provide superior performance in both Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The provided experimental protocols offer a robust starting point for researchers to develop and optimize these important transformations for their specific applications. Further screening and optimization of reaction conditions are recommended to achieve the highest possible efficiency and yield.
comparison of 2-Bromo-4'-isopropylbenzophenone with other brominated aromatic ketones in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, brominated aromatic ketones serve as versatile building blocks for the construction of complex molecular architectures, particularly in the development of pharmaceuticals and functional materials. Among these, 2-Bromo-4'-isopropylbenzophenone stands out as a key intermediate. This guide provides an objective comparison of its performance with other brominated benzophenone derivatives in pivotal organic transformations, supported by available experimental data and detailed protocols.
The Role of Brominated Benzophenones in Cross-Coupling Reactions
The bromine substituent on the benzophenone scaffold is a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The position of the bromine atom (ortho, meta, or para) and the nature of other substituents on the aromatic rings significantly influence the reactivity of the molecule. Generally, ortho-substituted aryl halides can exhibit different reactivity compared to their para-counterparts due to steric hindrance and potential catalyst-directing effects. The isopropyl group at the 4'-position of the target molecule is an electron-donating group, which can also influence the electronic properties of the benzophenone system.
This guide focuses on four cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
Comparative Data for Suzuki-Miyaura Coupling of Brominated Benzophenones
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromobenzophenone | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | ~70-80 | Inferred from general procedures |
| 4-Bromobenzophenone | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 95 | [1] |
| This compound | Phenylboronic acid | Data not available | Data not available | Data not available | Data not available | Data not available |
Discussion: The ortho-position of the bromine in this compound may introduce steric hindrance, potentially requiring more sterically demanding and electron-rich phosphine ligands (e.g., Buchwald-type ligands) for optimal yields compared to the para-substituted 4-bromobenzophenone. The electron-donating isopropyl group is not expected to significantly hinder the oxidative addition step.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of a brominated benzophenone is as follows:
-
To a reaction vessel, add the brominated benzophenone (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Catalytic Cycle of Suzuki-Miyaura Coupling
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of C(sp²)-C(sp³) bonds.
Comparative Data for Heck Reaction of Brominated Benzophenones
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromobenzophenone | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Moderate to Good | Inferred from general procedures[4][5] |
| 4-Bromobenzophenone | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | Good | [4] |
| This compound | Styrene | Data not available | Data not available | Data not available | Data not available | Data not available |
Discussion: Similar to the Suzuki coupling, the steric hindrance from the ortho-bromine in this compound might necessitate higher temperatures or more active catalyst systems to achieve high yields in the Heck reaction compared to 4-bromobenzophenone.
Experimental Protocol: Heck Reaction
A general procedure for the Heck reaction is as follows:
-
In a reaction vessel, combine the brominated benzophenone (1.0 mmol), the alkene (1.5 mmol), a palladium source like Pd(OAc)₂ (0.02 mmol), a phosphine ligand if necessary (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N or K₂CO₃, 2.0 mmol).
-
Purge the vessel with an inert gas.
-
Add a polar aprotic solvent such as DMF or NMP.
-
Heat the mixture to the required temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.[4][6]
Catalytic Cycle of the Heck Reaction
Figure 2: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Comparative Data for Sonogashira Coupling of Brominated Benzophenones
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromobenzophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | Good | Inferred from general procedures[7][8] |
| 4-Bromobenzophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | Good | Inferred from general procedures[7][8] |
| This compound | Phenylacetylene | Data not available | Data not available | Data not available | Data not available | Data not available |
Discussion: The Sonogashira coupling is generally less sensitive to steric hindrance around the C-Br bond compared to Suzuki and Heck reactions. Therefore, this compound is expected to perform well in this transformation under standard conditions.
Experimental Protocol: Sonogashira Coupling
A typical procedure for the Sonogashira coupling is as follows:
-
To a Schlenk flask, add the brominated benzophenone (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), and a copper(I) salt like CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or i-Pr₂NH).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, enabling the formation of C-N bonds.
Comparative Data for Buchwald-Hartwig Amination of Brominated Benzophenones
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromobenzophenone | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Good to Excellent | Inferred from general procedures[10][11] |
| 4-Bromobenzophenone | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | Good | Inferred from general procedures[10][11] |
| This compound | Morpholine | Data not available | Data not available | Data not available | Data not available | Data not available |
Discussion: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. For the sterically more hindered this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are likely to be more effective.
Experimental Protocol: Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination is as follows:
-
In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., BINAP or XPhos, 0.03 mmol), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 mmol).
-
Add the brominated benzophenone (1.0 mmol) and the amine (1.2 mmol).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the mixture with stirring to the specified temperature (typically 80-120 °C).
-
Monitor the reaction's progress.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.
Figure 3: A generalized experimental workflow for cross-coupling reactions.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in various palladium-catalyzed cross-coupling reactions. While direct comparative data is limited, by analogy to other brominated benzophenones, its reactivity can be predicted and optimized. The ortho-position of the bromine atom is the most significant structural feature influencing its reactivity, often necessitating the use of specialized catalyst systems to overcome steric hindrance. This guide provides a framework for researchers to design and execute synthetic strategies utilizing this and related brominated aromatic ketones, contributing to the advancement of organic synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. scirp.org [scirp.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Biphenyl Ketone Derivative and its Precursor, 2-Bromo-4'-isopropylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the commercially available starting material, 2-Bromo-4'-isopropylbenzophenone, and a novel derivative, (4'-isopropyl-[1,1'-biphenyl]-2-yl)(phenyl)methanone. The structural elucidation of the novel compound is presented through a detailed synthetic protocol and expected characterization data. A direct comparison of their physicochemical properties and a potential biological activity are summarized in tabular format, supported by experimental methodologies.
From Precursor to Novel Compound: A Synthetic Overview
The novel compound, (4'-isopropyl-[1,1'-biphenyl]-2-yl)(phenyl)methanone, is synthesized from this compound via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds, allowing for the straightforward introduction of a phenyl group in place of the bromine atom on the benzophenone scaffold.
A Mechanistic Comparison of Reactions Involving 2-Bromo-4'-isopropylbenzophenone and its Chloro-Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed mechanistic comparison of the reactivity of 2-Bromo-4'-isopropylbenzophenone and its chloro-analogue, 2-Chloro-4'-isopropylbenzophenone. The information presented is based on established principles of organic chemistry and supported by data from related studies. This document aims to assist researchers in designing synthetic routes and understanding the nuanced differences in the chemical behavior of these two important building blocks.
The reactivity of aryl halides is fundamentally governed by the nature of the carbon-halogen (C-X) bond. In the case of this compound and 2-Chloro-4'-isopropylbenzophenone, the key difference lies in the C-Br versus the C-Cl bond. The C-Br bond is longer and weaker than the C-Cl bond, which has significant implications for reactions where the cleavage of this bond is a key step.[1]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. The reactivity of the aryl halide in this step follows the general trend: I > OTf > Br >> Cl.[2] This is a direct consequence of the C-X bond strength, with the weaker C-Br bond being more readily cleaved by the palladium catalyst than the stronger C-Cl bond.
Consequently, this compound is expected to be significantly more reactive than its chloro-analogue in Suzuki-Miyaura coupling reactions. Reactions with the bromo derivative will likely proceed under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to the chloro derivative. The use of 2-Chloro-4'-isopropylbenzophenone may necessitate more specialized and forcing conditions, such as the use of bulky, electron-rich phosphine ligands and stronger bases, to achieve comparable yields.[3][4]
Table 1: Illustrative Comparison of Reaction Parameters for a Suzuki-Miyaura Coupling
| Parameter | This compound | 2-Chloro-4'-isopropylbenzophenone | Rationale |
| Catalyst Loading | Lower (e.g., 1-2 mol%) | Higher (e.g., 3-5 mol%) | Higher reactivity of the C-Br bond. |
| Ligand | Standard phosphine ligands (e.g., PPh₃) | Bulky, electron-rich ligands (e.g., SPhos, XPhos) | To facilitate the more difficult oxidative addition to the C-Cl bond. |
| Reaction Temperature | Milder (e.g., 80-100 °C) | Harsher (e.g., >100 °C) | To overcome the higher activation energy of C-Cl bond cleavage. |
| Reaction Time | Shorter | Longer | Reflects the faster rate of oxidative addition. |
| Typical Yield | High | Moderate to High (with optimization) | Dependent on successful optimization of conditions for the less reactive chloride. |
This table presents expected trends based on general principles of aryl halide reactivity and not on direct experimental comparison of the two specified compounds.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important class of reactions for aryl halides. The mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] For SNAr to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group.[6][7]
In the context of 2-halo-4'-isopropylbenzophenones, the benzoyl group at the 2-position acts as the necessary electron-withdrawing group to facilitate SNAr. The rate-determining step in the addition-elimination mechanism is the initial attack of the nucleophile to form the Meisenheimer complex.[8] The reactivity of the leaving group in this type of reaction generally follows the trend F > Cl > Br > I.[9] This is because a more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Therefore, in contrast to palladium-catalyzed coupling reactions, 2-Chloro-4'-isopropylbenzophenone is expected to be more reactive than its bromo-analogue in SNAr reactions.
Table 2: Illustrative Comparison of Reaction Parameters for a Nucleophilic Aromatic Substitution
| Parameter | This compound | 2-Chloro-4'-isopropylbenzophenone | Rationale |
| Reaction Rate | Slower | Faster | Higher electronegativity of chlorine makes the ipso-carbon more electrophilic. |
| Reaction Temperature | Higher | Lower | Lower activation energy for the nucleophilic attack on the chloro-analogue. |
| Nucleophile Strength | May require a stronger nucleophile | Can react with a wider range of nucleophiles | To compensate for the lower reactivity of the bromo-compound. |
| Typical Yield | Good to High | High | Generally high-yielding reactions if the substrate is sufficiently activated. |
This table presents expected trends based on general principles of SNAr reactions and not on direct experimental comparison of the two specified compounds.
Diagram 2: Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution that can be adapted for either this compound or its chloro-analogue, with considerations for their differing reactivities.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Diagram 3: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
2-Halo-4'-isopropylbenzophenone (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
To a reaction vessel, add the 2-halo-4'-isopropylbenzophenone, arylboronic acid, and base.
-
Add the solvent system.
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note on Substrate: For 2-Chloro-4'-isopropylbenzophenone, higher catalyst loadings, the use of a bulky, electron-rich ligand (e.g., SPhos, XPhos), and higher reaction temperatures may be necessary to achieve a satisfactory reaction rate and yield.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
2-Halo-4'-isopropylbenzophenone (1.0 equiv)
-
Nucleophile (e.g., an alcohol, amine, or thiol) (1.1-2.0 equiv)
-
Base (if required, e.g., NaH, K₂CO₃)
-
Solvent (e.g., DMF, DMSO, THF)
Procedure:
-
If the nucleophile is not used in its anionic form, pre-treat it with a suitable base (e.g., NaH for an alcohol) in an appropriate solvent under an inert atmosphere.
-
To a solution of the 2-halo-4'-isopropylbenzophenone in the chosen solvent, add the nucleophile (or its pre-formed anion).
-
Heat the reaction mixture to the required temperature (typically 60-150 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Note on Substrate: this compound may require higher temperatures and/or longer reaction times compared to its chloro-analogue to achieve complete conversion.
Conclusion
The choice between this compound and its chloro-analogue as a synthetic precursor has significant mechanistic and practical implications. For palladium-catalyzed cross-coupling reactions, the bromo-derivative is the more reactive and versatile substrate, allowing for milder reaction conditions. Conversely, for nucleophilic aromatic substitution reactions, the chloro-analogue is expected to be more reactive due to the higher electronegativity of chlorine. A thorough understanding of these mechanistic differences is crucial for the efficient design and optimization of synthetic routes in research and drug development.
References
- 1. quora.com [quora.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Benchmarking 2-Bromo-4'-isopropylbenzophenone: A Comparative Guide to its Efficiency in Key Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of aryl halide is a critical parameter that dictates the efficiency, yield, and overall success of a chemical transformation. This guide provides a comparative analysis of 2-Bromo-4'-isopropylbenzophenone's performance against other common aryl halides in three cornerstone reactions for carbon-carbon and carbon-nitrogen bond formation: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Grignard reaction. This objective comparison, supported by experimental data, aims to inform substrate selection and reaction optimization in research and development settings.
Executive Summary
Aryl bromides, such as this compound, generally exhibit a favorable balance of reactivity and stability, often providing higher yields and requiring milder reaction conditions than their aryl chloride counterparts. While aryl iodides are typically more reactive, their higher cost and lower stability can be prohibitive. The data presented herein illustrates that while specific yields are highly dependent on the reaction conditions and coupling partners, the underlying reactivity trends of aryl halides hold true.
Comparative Data in Cross-Coupling Reactions
The following tables summarize the performance of various aryl halides in Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a basis for comparison with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of the aryl halide is a key factor in the efficiency of the catalytic cycle.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-1,4-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95% |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 1 | 98% |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 1 | 97% |
| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 88% |
Note: Data for 2-Bromo-1,4-dimethylbenzene is used as a proxy for this compound due to structural similarity. The yield is inferred from similar reactions under these conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The nature of the aryl halide significantly influences the rate of oxidative addition, a key step in the catalytic cycle.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-1,4-dimethylbenzene | n-Propylamine | [Pd(cinnamyl)Cl]₂ / GPhos | NaOtBu | THF | 25 | 1 | 96%[1] |
| 4-Bromotoluene | Piperidine | Pd(OAc)₂ / DavePhos | NaOtAm | Xylene | 100 | - | High |
| Bromobenzene | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Solvent-free | 110 | 12 | 95%[2] |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 65% |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl halide (1.0 mmol) and the boronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%), followed by the base (e.g., K₃PO₄, 2.0 mmol). The reaction mixture is then heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1 mol%), the phosphine ligand (e.g., GPhos, 2 mol%), and the base (e.g., NaOtBu, 1.2 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., THF, 2 mL). The vial is sealed and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.
Grignard Reaction: A Conceptual Comparison
The formation of a Grignard reagent is a fundamental transformation for aryl halides. The reactivity order for this reaction is generally I > Br > Cl.
-
This compound : The presence of the bromine atom allows for the relatively straightforward formation of the corresponding Grignard reagent by reaction with magnesium metal in an ethereal solvent. The electron-withdrawing benzoyl group can, however, slightly deactivate the aromatic ring towards oxidative insertion of magnesium compared to a simple alkyl-substituted bromobenzene.
-
Other Aryl Bromides (e.g., Bromobenzene) : These readily form Grignard reagents under standard conditions.
-
Aryl Chlorides (e.g., Chlorobenzene) : The formation of Grignard reagents from aryl chlorides is significantly more challenging and often requires activated magnesium (e.g., Rieke magnesium) or harsher reaction conditions.
Visualizing the Workflow and Reaction Pathways
To better illustrate the processes discussed, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Simplified catalytic cycle for cross-coupling reactions.
Conclusion
This compound emerges as a robust and efficient substrate for palladium-catalyzed cross-coupling reactions. Its reactivity profile, characteristic of an aryl bromide, allows for high-yield transformations under generally milder conditions than those required for analogous aryl chlorides. For researchers and process chemists, this translates to greater flexibility in reaction design, improved energy efficiency, and a broader tolerance of sensitive functional groups. While specific reaction optimization will always be necessary, the inherent reactivity of the carbon-bromine bond in this compound makes it a valuable building block in the synthesis of complex organic molecules.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4'-isopropylbenzophenone: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for 2-Bromo-4'-isopropylbenzophenone, a halogenated organic compound. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following general precautions for halogenated organic compounds should be strictly followed.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved garments, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
In case of inhalation: Move the person to fresh air and ensure they are comfortable for breathing.
-
In case of ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol
As a brominated aromatic ketone, this compound is classified as a halogenated organic waste. Improper disposal can lead to environmental contamination and potential health hazards. The primary recommended method for the disposal of this compound is through licensed hazardous waste incineration.
1. Waste Segregation and Collection:
-
Do not mix this compound with non-halogenated organic waste or other incompatible chemicals.
-
Collect waste in a designated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management program.
2. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Ensure the storage area is secure and accessible only to authorized personnel.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous materials.
4. Spill and Leak Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for complete and detailed instructions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
